5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCODAOXFYTGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198587 | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-56-9 | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50551-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1] The inherent aromatic and heterocyclic nature of the benzofuran ring system imparts unique physicochemical properties that are leveraged in the design of novel pharmaceuticals. Notably, these scaffolds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, making a robust and well-understood synthetic protocol for its preparation invaluable to researchers in drug discovery and development.
This guide provides a detailed, field-proven methodology for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and mechanistic insights that govern the transformation.
Strategic Approach to Synthesis: A Two-Step, One-Pot Annulation
The synthesis of the target ester is most efficiently achieved through a tandem reaction sequence commencing with the readily available 2-hydroxy-5-methoxybenzaldehyde. This strategy involves an initial O-alkylation with ethyl bromoacetate, followed by an intramolecular cyclization. This approach is advantageous due to the accessibility of the starting materials and the operational simplicity of a one-pot reaction, which enhances overall efficiency by minimizing intermediate isolation steps.
Overall Synthetic Transformation
The synthesis proceeds in two key stages within a single reaction vessel:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is deprotonated by a mild base, and the resulting phenoxide undergoes nucleophilic substitution with ethyl bromoacetate to form an ether intermediate.
-
Intramolecular Aldol-Type Condensation/Cyclization: The aldehyde group of the ether intermediate then undergoes an intramolecular reaction, leading to the formation of the benzofuran ring.
The following diagram illustrates the overall workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks and clear endpoints for each critical step.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-hydroxy-5-methoxybenzaldehyde | 152.15 | 3.0 g | 19.7 | Starting Material |
| Ethyl bromoacetate | 167.00 | 3.3 g (2.2 mL) | 19.8 | Alkylating Agent |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 3.3 g | 23.9 | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methoxybenzaldehyde (3.0 g, 19.7 mmol) and anhydrous potassium carbonate (3.3 g, 23.9 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0 °C with stirring.
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (3.3 g, 19.8 mmol) dropwise to the cooled and stirred suspension over 10-15 minutes. The dropwise addition is crucial to control any potential exotherm.
-
Initial Reaction: Stir the reaction mixture at 0 °C for 30 minutes following the complete addition of ethyl bromoacetate.
-
Cyclization: Remove the ice bath and transfer the flask to a preheated oil bath at 60 °C. Stir the reaction mixture at this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 12 hours, cool the reaction mixture to room temperature. Pour the contents of the flask into a beaker containing approximately 200 mL of ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual DMF and inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at a temperature not exceeding 50 °C.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the final product as a solid.
Mechanistic Insights: The Chemistry Behind the Synthesis
The formation of this compound from 2-hydroxy-5-methoxybenzaldehyde and ethyl bromoacetate proceeds through a well-established reaction pathway.
-
Formation of the Phenoxide: Anhydrous potassium carbonate acts as a base, deprotonating the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde to form a nucleophilic phenoxide ion.
-
O-Alkylation: The phenoxide ion then attacks the electrophilic carbon of ethyl bromoacetate in a Williamson ether synthesis, displacing the bromide ion and forming an intermediate ether.
-
Intramolecular Cyclization: The reaction is then driven to completion by an intramolecular cyclization. The methylene group alpha to both the ester carbonyl and the ether oxygen is sufficiently acidic to be deprotonated by the base (or another suitable base in the reaction mixture). The resulting carbanion attacks the aldehyde carbonyl, forming an alkoxide intermediate.
-
Dehydration: This intermediate then undergoes dehydration to form the stable aromatic benzofuran ring system.
The following diagram provides a visual representation of the reaction mechanism.
Caption: Mechanism for the formation of the target ester.
Alternative Synthetic Route: The Perkin Rearrangement
An alternative and historically significant method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement.[3][4] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base.[3] For the synthesis of 5-Methoxybenzofuran-2-carboxylic acid, this would entail the initial preparation of the corresponding 3-bromo-6-methoxycoumarin.
The Perkin rearrangement can be expedited using microwave-assisted heating, significantly reducing reaction times from hours to minutes.[3] While this method first yields the carboxylic acid, which then requires a subsequent esterification step to obtain the target ethyl ester, it is a powerful alternative, especially when the corresponding coumarin is readily accessible. The esterification of the resulting carboxylic acid can be achieved through a Fischer esterification, reacting the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[5]
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₄[6][7] |
| Molecular Weight | 220.22 g/mol [6][7] |
| Appearance | Off-white to light yellow solid |
| CAS Number | 50551-56-9[6] |
Spectroscopic data from techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy should be acquired and compared with literature values to confirm the structure. The NIST Chemistry WebBook is a reliable source for reference spectra for this compound.
Conclusion
The synthesis of this compound is a critical process for researchers in the fields of medicinal chemistry and drug development. The one-pot method from 2-hydroxy-5-methoxybenzaldehyde presented in this guide offers an efficient, reliable, and scalable route to this valuable intermediate. A thorough understanding of the experimental protocol and the underlying reaction mechanism is paramount for successful and reproducible synthesis. The alternative Perkin rearrangement route also provides a viable pathway, highlighting the versatility of synthetic strategies available for accessing this important benzofuran derivative.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scbt.com [scbt.com]
- 7. This compound [cymitquimica.com]
An In-depth Technical Guide to 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9)
A Keystone Building Block for Advanced Pharmaceutical Research and Development
Abstract
This technical guide provides a comprehensive overview of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9), a pivotal intermediate in organic synthesis and medicinal chemistry. The benzofuran scaffold is a cornerstone in the development of a wide array of therapeutic agents, and this particular derivative offers a strategic combination of functional groups for the construction of complex, biologically active molecules. This document details the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.
Introduction: The Significance of the Benzofuran Moiety
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural rigidity and electron-rich nature of the benzofuran ring system allow for specific interactions with various biological targets. The title compound, this compound, serves as a valuable building block, with its methoxy and ethyl ester functionalities providing avenues for further chemical modification and diversification. These features make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drugs, as well as agents targeting the central nervous system.
Synthesis and Mechanism
The most common and efficient synthesis of this compound proceeds via a tandem reaction involving the O-alkylation of a substituted salicylaldehyde followed by an intramolecular condensation. The primary starting materials are 2-hydroxy-5-methoxybenzaldehyde and an ethyl haloacetate, typically ethyl bromoacetate.
The reaction mechanism commences with the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction, resulting in the formation of an ether intermediate. The subsequent and crucial step is an intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon of the ester group, generating an enolate. This enolate then attacks the carbonyl carbon of the aldehyde group, leading to the formation of a five-membered ring. The final step is a dehydration reaction, which eliminates a molecule of water to yield the stable aromatic benzofuran ring system.
Caption: Synthesis pathway of Ethyl 5-methoxybenzofuran-2-carboxylate.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis of this compound:
-
Reaction Setup: To a solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (1.2 equivalents).
-
Addition of Reagents: Stir the mixture at room temperature and add ethyl bromoacetate (1 equivalent) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use in further synthetic applications.
| Property | Value |
| CAS Number | 50551-56-9 |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 74-76 °C |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.20 (s, 1H, furan-H), 7.05 (d, J = 2.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.40 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 1.40 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.1, 156.2, 148.5, 145.8, 123.6, 115.4, 112.9, 111.8, 103.2, 61.3, 55.9, 14.5.
Infrared (IR) Spectroscopy:
The IR spectrum of an ester is characterized by a strong C=O stretching vibration. For this compound, this peak is typically observed around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 220, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the reactivity of the ethyl ester group, which can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, and the potential for electrophilic substitution on the benzofuran ring.
One notable application is in the synthesis of Vilazodone, an antidepressant medication. The benzofuran core of Vilazodone is derived from a substituted benzofuran intermediate, highlighting the importance of compounds like this compound in accessing complex drug scaffolds.
Caption: Applications of Ethyl 5-methoxybenzofuran-2-carboxylate.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements (based on related compounds):
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed and specific safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, allows for the efficient construction of complex molecular architectures. This technical guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this key intermediate in their drug discovery and development endeavors.
The Multifaceted Biological Activities of 5-Methoxybenzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold and the Significance of Methoxy Substitution
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a "privileged structure" in the field of medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, making them attractive candidates for the development of new drugs.[1][2] The introduction of a methoxy group at the 5-position of the benzofuran ring has been shown to be a critical determinant of the biological activity of these compounds, often enhancing their therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of 5-methoxybenzofuran derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for professionals in drug discovery and development by offering in-depth scientific insights, detailed experimental protocols, and visualizations of key molecular interactions.
Anticancer Potential: Targeting the Engines of Cell Proliferation
A significant body of research has highlighted the potent anticancer activities of 5-methoxybenzofuran derivatives against a variety of human cancer cell lines.[5][6][7] Their mechanisms of action are multifaceted and often involve the disruption of fundamental cellular processes required for cancer cell growth and survival.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
Several potent 5-methoxybenzofuran derivatives exert their anticancer effects by targeting microtubule dynamics.[3] Microtubules, essential components of the cytoskeleton, play a pivotal role in cell division through the formation of the mitotic spindle. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of programmed cell death (apoptosis).[3] For instance, certain derivatives have demonstrated tubulin polymerization inhibition with IC₅₀ values comparable to the well-known inhibitor combretastatin A-4.[3]
Caption: Simplified signaling pathway of 5-methoxybenzofuran derivatives targeting tubulin polymerization.
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative activity of 5-methoxybenzofuran derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay provides a quantitative measure of cell viability. The table below summarizes the cytotoxic activity of selected 5-methoxybenzofuran derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [6][8] |
| 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan | L1210, FM3A, Molt/4, CEM | 0.065, 0.059, 0.048, 0.078 | [4] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549, HepG2 | Significant Activity | [5] |
| 5-methoxybenzofuran-3-yl-1,3-benzoxazole derivative | A549, MCF-7, A375, HT-29 | Varies by derivative | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a 5-methoxybenzofuran derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, HCT-116)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-methoxybenzofuran derivative stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The following day, treat the cells with various concentrations of the 5-methoxybenzofuran derivative. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of 5-methoxybenzofuran have demonstrated notable antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as yeasts.[10][11][12] This broad-spectrum activity makes them promising candidates for the development of new anti-infective agents.
Structure-Activity Relationship
Studies on methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have shown that the introduction of halogen and aminoalkyl groups can significantly influence their antimicrobial properties.[10][11] The specific nature and position of these substituents on the benzofuran core are crucial for their activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of a 5-methoxybenzofuran derivative against various microorganisms.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
5-methoxybenzofuran derivative stock solution (in DMSO)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (for viability indication)
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the 5-methoxybenzofuran derivative in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by adding a viability indicator like resazurin.
Anti-inflammatory Properties: Modulating Key Signaling Pathways
5-Methoxybenzofuran derivatives have also been investigated for their anti-inflammatory effects.[13][14] Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The ability of these compounds to modulate inflammatory pathways highlights their therapeutic potential.
Mechanism of Action: Downregulation of MAPK and NF-κB Signaling
Certain 5-methoxybenzofuran derivatives have been shown to exert their anti-inflammatory effects by downregulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[13][14] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14][15] By inhibiting the phosphorylation of key proteins in these pathways, 5-methoxybenzofuran derivatives can effectively reduce the inflammatory response.[14]
Caption: Inhibition of inflammatory pathways by 5-methoxybenzofuran derivatives.
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
Objective: To assess the anti-inflammatory activity of a 5-methoxybenzofuran derivative by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line[13]
-
Complete cell culture medium
-
24-well plates
-
Lipopolysaccharide (LPS)
-
5-methoxybenzofuran derivative stock solution (in DMSO)
-
Griess reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in 24-well plates until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the 5-methoxybenzofuran derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.[13]
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-only group.
Conclusion and Future Directions
5-Methoxybenzofuran derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with well-defined mechanisms of action, make them attractive lead compounds for drug discovery and development. The presence and position of the methoxy group, along with other substitutions on the benzofuran ring, are critical for their bioactivity, offering ample opportunities for medicinal chemists to design and synthesize novel derivatives with enhanced efficacy and selectivity.[4][6] Further research, including in vivo studies and detailed toxicological profiling, is warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The benzofuran scaffold, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active natural products and synthetic compounds has established it as a "privileged structure," conferring favorable pharmacological properties.[3] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, exploring the synthesis, physicochemical properties, and diverse therapeutic applications of benzofuran derivatives. We will delve into the intricate structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, elucidate key mechanisms of action through critical signaling pathways, and present field-proven experimental protocols.
The Benzofuran Core: Structure and Physicochemical Properties
First synthesized in 1870, the benzofuran ring is an aromatic heterocyclic compound.[4] Its structure, a fusion of a benzene ring with a furan ring, provides a rigid, planar scaffold that is amenable to a wide range of chemical modifications.[1] This structural rigidity can be advantageous for specific receptor binding.
Core Structure of Benzofuran
dot graph Benzofuran_Core { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; O [label="O"];
A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; E -- G [len=1.5]; G -- H [len=1.5]; H -- O [len=1.5]; O -- F [len=1.5];
node [shape=none, fontcolor="#202124"]; posA [pos="0,1.5!", label="1"]; posB [pos="-1.3,0.75!", label="2"]; posC [pos="-1.3,-0.75!", label="3"]; posD [pos="0,-1.5!", label="4"]; posE [pos="1.3,-0.75!", label="5"]; posF [pos="1.3,0.75!", label="6"]; posG [pos="2.6,-0.75!", label="7"]; posH [pos="2.6,0.75!", label="8"];
} Caption: General chemical structure of the benzofuran nucleus.
Physicochemically, benzofuran is a colorless, oily liquid with a characteristic aromatic odor.[5][6] The lipophilic nature of the benzofuran ring contributes to the high lipid solubility of many of its derivatives, which can enhance their ability to cross biological membranes and influence their pharmacokinetic profiles.[7]
Table 1: Physicochemical Properties of Benzofuran
| Property | Value | Reference |
| Molecular Formula | C₈H₆O | [5] |
| Molecular Weight | 118.13 g/mol | [5] |
| Boiling Point | 174 °C (345 °F) | [5] |
| Melting Point | < -18 °C (-0.4 °F) | [5] |
| logP (Octanol/Water) | 2.67 | [5] |
| Appearance | Clear, oily yellow liquid | [5] |
The Significance of Benzofuran in Drug Discovery
The benzofuran scaffold is a recurring motif in numerous natural products and synthetic molecules, demonstrating a vast spectrum of pharmacological activities.[2][8] This versatility has made it an attractive starting point for the design of novel therapeutic agents.[9] Its derivatives have shown promise in treating a wide range of conditions, including cancer, microbial infections, neurodegenerative diseases, and cardiovascular disorders.[1][10]
The broad utility of this scaffold stems from several key factors:
-
Synthetic Tractability : The benzofuran core can be synthesized and functionalized through a variety of reliable and high-yielding chemical reactions.[4][11]
-
Structural Versatility : The benzene and furan rings offer multiple positions for substitution, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity.[12]
-
Biological Activity : The inherent structure of benzofuran is associated with a wide array of biological activities, including but not limited to:
Clinically approved drugs incorporating the benzofuran scaffold, such as the antiarrhythmic agent Amiodarone and the gout medication Benzbromarone , underscore its therapeutic relevance.[4][16]
Synthetic Strategies for Benzofuran Derivatives
The construction of the benzofuran nucleus is a well-explored area of organic synthesis, with numerous methodologies developed to afford substituted derivatives efficiently. Modern strategies often employ transition-metal catalysis to achieve high yields and functional group tolerance.[2][11]
Key Synthetic Methodologies
-
Palladium- and Copper-Catalyzed Synthesis : These are among the most powerful tools for constructing benzofurans. A common approach is the Sonogashira cross-coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization.[4][11] This method allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the benzofuran ring.
-
Copper-Catalyzed Reactions : Copper catalysis offers a cost-effective alternative, often involving the coupling of phenols with alkynes followed by cyclization.[2] One-pot syntheses reacting salicylaldehydes, amines, and alkynes in the presence of a copper catalyst have also been reported as an efficient strategy.[4][11]
-
Intramolecular Cyclizations : Various intramolecular cyclization strategies starting from appropriately substituted phenols or other aromatic precursors are widely used to construct the furan ring.
General Synthetic Workflow
Experimental Protocol: General Palladium-Catalyzed Synthesis
This protocol describes a general procedure for the synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by cyclization.
Materials:
-
o-Iodophenol
-
Terminal alkyne
-
(PPh₃)PdCl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI, co-catalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
Reactant Preparation : To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 eq.), (PPh₃)PdCl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent and Base Addition : Add anhydrous triethylamine and the chosen solvent.
-
Alkyne Addition : Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran derivative.[4]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The therapeutic potential of benzofuran derivatives is vast, with significant research focused on their anticancer and antimicrobial activities.[8][14]
Anticancer Activity
Benzofuran derivatives have demonstrated potent cytotoxic effects against numerous cancer cell lines.[2][10] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, protein kinases, and epigenetic enzymes like lysine-specific demethylase 1 (LSD1).[7][17]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Position 2 Substitution : The introduction of aryl groups, heterocyclic rings, or chalcone moieties at the C-2 position is often crucial for cytotoxic activity.[2][10]
-
Position 5 Substitution : The presence of hydroxyl, halogen, or amino groups at the C-5 position can significantly influence antibacterial activity, and by extension, can be explored for anticancer effects.[8]
-
Halogenation : The position of halogen atoms on the benzofuran ring or on substituted groups is a critical determinant of biological activity.[10]
-
Hybrid Molecules : Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active motifs (e.g., chalcone, triazole, piperazine) have emerged as potent cytotoxic agents.[10]
Table 2: Selected Benzofuran Derivatives with Anticancer Activity
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Benzofuran-Chalcone Hybrid 1a | MCF-7 (Breast) | 1.2 | Tubulin Polymerization Inhibition | [2] |
| Benzofuran-Triazole 4a | A549 (Lung) | 2.5 | Not specified | [2] |
| Compound 17i (LSD1 Inhibitor) | H460 (Lung) | 2.06 | LSD1 Inhibition | [18] |
| Compound 17i (LSD1 Inhibitor) | MCF-7 (Breast) | 2.90 | LSD1 Inhibition | [18] |
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[14] Benzofuran derivatives have shown significant promise as antibacterial and antifungal agents.[3][19] They have demonstrated high potency against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[14][19]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Inhibitory activity against Gram-negative bacteria has been shown to be higher than against Gram-positive bacteria for certain series of derivatives.[14]
-
Introduction of thiazolyl-pyrazoline moieties can lead to excellent activity against Gram-negative bacteria.[14]
-
The presence of chloro groups on the phenyl ring of chalcone-linked benzofurans can maximize antifungal potential.[20]
Mechanism of Action: Modulating Key Signaling Pathways
Understanding the molecular mechanisms by which benzofuran compounds exert their effects is crucial for rational drug design.[2] In cancer, many benzofuran derivatives have been found to modulate critical signaling pathways that control cell growth, proliferation, and survival.
One such pathway is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many types of cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis (programmed cell death). Certain benzofuran derivatives have been identified as inhibitors of key kinases within this pathway.[7]
PI3K/Akt/mTOR Pathway Inhibition by Benzofurans
Conclusion and Future Perspectives
The benzofuran scaffold continues to be a highly productive framework in the quest for novel therapeutic agents.[2] Its synthetic accessibility and the diverse pharmacological activities of its derivatives make it a "privileged" core for drug discovery.[3][4] The extensive research into the structure-activity relationships of benzofuran compounds has provided invaluable insights for medicinal chemists, guiding the design of next-generation drug candidates with enhanced potency and selectivity.[1][13]
Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to rationally design benzofuran derivatives with optimized pharmacokinetic and pharmacodynamic properties. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 13. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atlantis-press.com [atlantis-press.com]
- 16. bepls.com [bepls.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery
References
- 1. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of 2-arylbenzofuran phytoestrogens on human cancer cells: modulation by adrenal and gonadal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources of Benzofuran Compounds: From Biosynthesis to Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Benzofuran and its derivatives represent a cornerstone in natural product chemistry and drug discovery, exhibiting a vast array of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the natural origins of benzofuran compounds, delving into their diverse biosynthetic pathways across various biological taxa. We will meticulously detail the established methodologies for the extraction, isolation, and purification of these valuable compounds from their natural matrices. Furthermore, this guide will offer a practical, step-by-step approach to the analytical techniques essential for their structural elucidation and quantification, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Through a synthesis of theoretical principles and field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge and practical tools necessary to navigate the rich and complex world of naturally occurring benzofurans.
Introduction: The Significance of Benzofuran Scaffolds in Nature and Medicine
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a privileged structure in medicinal chemistry.[1] This assertion is strongly supported by its widespread occurrence in a multitude of biologically active natural products.[1] These natural benzofurans have been isolated from a diverse range of sources, including higher plants, fungi, and marine organisms, showcasing nature's remarkable ability to synthesize complex and potent molecules.[2]
The interest in these compounds is not merely academic; many natural benzofuran derivatives have demonstrated significant therapeutic potential, exhibiting anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.[1] For instance, psoralen, a furocoumarin (a class of benzofuran derivatives), is a well-known photosensitizer used in the treatment of skin diseases like psoriasis.[1] The broad spectrum of biological activities associated with the benzofuran nucleus has made it a focal point for drug discovery and development programs worldwide.[1] Understanding the natural sources and biosynthesis of these compounds is the first crucial step in harnessing their therapeutic potential. This guide will provide a structured journey from the biological origins of benzofurans to their isolation and detailed chemical characterization.
Natural Occurrence and Biosynthesis of Benzofuran Compounds
Benzofuran compounds are ubiquitously distributed in the plant kingdom, with a notable prevalence in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[3] They are also found as metabolites in fungi and have been isolated from various marine organisms. The structural diversity of natural benzofurans is vast, ranging from simple substituted benzofurans to complex polycyclic structures like furocoumarins and benzofuran neolignans.
Furocoumarins: A Prominent Class of Plant-Derived Benzofurans
Furocoumarins, characterized by a furan ring fused to a coumarin (benzopyran-2-one) nucleus, are among the most studied natural benzofurans. Their biosynthesis originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. A key intermediate in this pathway is umbelliferone (7-hydroxycoumarin), which is derived from the shikimate pathway.[4] The formation of the furan ring then proceeds via the mevalonate pathway, involving the prenylation of umbelliferone.[5]
The regioselectivity of this prenylation step dictates the final structure of the furocoumarin. Prenylation at the C6 position of umbelliferone leads to the formation of linear furocoumarins, such as psoralen. Conversely, prenylation at the C8 position results in the formation of angular furocoumarins, like angelicin.[4] The cyclization of the prenyl group to form the furan ring is catalyzed by specific cytochrome P450 monooxygenases, such as psoralen synthase and angelicin synthase.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. scielo.br [scielo.br]
- 5. Enzymatic synthesis of a dihydrobenzofuran neolignan by oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Enduring Scaffold: A Technical Guide to the Structure-Activity Relationships of Substituted Benzofurans in Modern Drug Discovery
For decades, the benzofuran scaffold has stood as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] This bicyclic heterocycle, formed by the fusion of a benzene and a furan ring, is a cornerstone in a vast array of natural products and synthetic compounds, exhibiting a remarkable spectrum of pharmacological activities.[4][5][6][7] Its structural rigidity, coupled with the electronic properties of the oxygen heteroatom, provides an ideal framework for molecular recognition by various biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of substituted benzofurans, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this core structure influence therapeutic potential across diverse disease areas.
I. The Benzofuran Core: A Playground for Medicinal Chemists
The versatility of the benzofuran nucleus lies in its susceptibility to substitution at multiple positions, primarily C2, C3, C5, and C6. Each position offers a unique vector for modifying the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric bulk—thereby fine-tuning its interaction with biological targets. The strategic placement of various functional groups can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.
II. Anticancer Activity: Targeting the Malignant Phenotype
Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities, targeting various hallmarks of cancer.[3][4][8][9][10][11] Their mechanisms of action are diverse, ranging from the inhibition of critical cell cycle enzymes to the induction of programmed cell death (apoptosis).[9][12]
Key SAR Insights for Anticancer Benzofurans:
-
Substitution at C2 and C3: The C2 and C3 positions of the benzofuran ring are pivotal for anticancer activity. Earlier SAR studies highlighted that ester or heterocyclic ring substitutions at the C-2 position were crucial for the cytotoxic activity of the compounds.[10] For instance, 2-benzoylbenzofuran derivatives have shown significant potency, particularly against breast cancer cell lines.[13] The presence of a 3-aroyl group has also been identified as a key feature for potent tubulin polymerization inhibitors.
-
The Role of the Benzene Ring: Substitutions on the fused benzene ring also play a critical role. Methoxy and hydroxyl groups are frequently found in highly active natural and synthetic benzofurans. For example, the presence of methoxy groups at the ortho and para positions of a phenyl ketone substituent at C2 was found to be the most potent anti-tumor benzofuran derivative in one study.[14]
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can significantly enhance cytotoxic properties, often due to increased hydrophobicity and altered electronic character.[10][15] Halogen substitution on an N-phenyl ring attached to the benzofuran is considered beneficial.[10] Specifically, placing a halogen at the para position of the N-phenyl ring has been associated with maximal activity.[10]
-
Hybrid Molecules: A promising strategy in the development of potent anticancer agents involves the creation of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties like pyrazoline, thiazole, and imidazole.[10] This approach can lead to compounds with dual mechanisms of action or improved target engagement.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxicity of benzofuran derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.[9][12]
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Benzofuran-based LSD1 Inhibitor (17i) | H460 (Lung) | 2.06 ± 0.27 | Specific heterocyclic substitution at C2 | [16] |
| Amino 2-(trimethoxybenzoyl)-benzofuran (10h) | L1210 (Leukemia) | 0.016 | Amino group at C5, methoxy at C6 | [8] |
| 2-Benzoylbenzofuran (11e) | MCF-7 (Breast) | Not specified, but potent | Specific substitution on the benzoyl moiety | [13] |
| Brominated Benzofuran (1c) | K562 (Leukemia) | Significant activity | Bromine on a methyl group | [6] |
| Benzofuran-piperazine hybrid (16) | A549 (Lung) | 0.12 | Piperazine moiety and keto-substituent | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Diagram of a General Experimental Workflow for Anticancer Evaluation
Caption: A generalized workflow for the evaluation of anticancer benzofuran derivatives.
III. Antimicrobial Activity: Combating Infectious Agents
With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Benzofuran derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][2][18]
Key SAR Insights for Antimicrobial Benzofurans:
-
Substitution and Activity Spectrum: The nature and position of substituents on the benzofuran scaffold influence the spectrum of antimicrobial activity. For instance, some derivatives show greater activity against Gram-negative bacteria, while others are more effective against Gram-positive strains.[1]
-
Hydrophobicity: Increased hydrophobicity often correlates with enhanced antibacterial activity. The introduction of hydrophobic groups, such as halogens, can improve the ability of the compound to penetrate bacterial cell membranes.[19]
-
Hybrid Scaffolds: The combination of benzofuran with other heterocyclic moieties like pyrazoline and thiazole is a recurring theme for potent antimicrobial activity.[14] The 1-(thiazol-2-yl)pyrazoline derivative of benzofuran, for example, has shown excellent activity against Gram-negative bacteria.[14]
-
Specific Substituent Effects: Hydroxyl groups at the C3 and C4 positions have been associated with good antibacterial activity, whereas a hydroxyl group at C2 did not impart an increase in activity.[1] Electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an aryl ring tend to increase potency.[1]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of benzofuran derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20]
| Compound Class | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| Aza-benzofuran (1) | S. aureus | 12.5 | Aza-benzofuran scaffold | [21] |
| Aza-benzofuran (1) | S. typhimurium | 12.5 | Aza-benzofuran scaffold | [21] |
| Oxa-benzofuran (6) | P. italicum | 12.5 | Oxa-benzofuran scaffold | [21] |
| Benzofuran-3-carbohydrazide derivative (4) | M. tuberculosis H37Rv | 2 | Carbohydrazide at C3 | [1] |
| Hydrophobic benzofuran analog | S. aureus (MRSA) | 0.39-3.12 | Aryl substituent at C3 via methanone linker | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The benzofuran derivative is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).[20]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[5] A primary mechanism of action for many of these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[21]
Key SAR Insights for Anti-inflammatory Benzofurans:
-
Unsaturation: The presence of a double bond between C2 and C3 can confer superior anti-inflammatory activity compared to a single bond.[21]
-
Hydroxyurea Moiety: Benzofuran derivatives containing hydroxyurea fragments at the C3 position have been shown to exhibit anti-inflammatory activity, likely through the inhibition of leukotriene synthesis.[14]
-
Fluorination: The introduction of fluorine atoms can enhance the biological effects of benzofuran derivatives, including their anti-inflammatory properties.[22]
-
Hybridization with Piperazine: Certain benzofuran-piperazine hybrids have demonstrated potent inhibitory effects on NO generation.[17]
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives is often evaluated by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
| Compound ID | IC50 for NO Inhibition (µM) | Key Structural Features | Reference |
| Aza-benzofuran (1) | 17.31 | Double bond between C2 and C3 | [21] |
| Aza-benzofuran (3) | 16.5 | Double bond at C2 and C11 | [21] |
| Benzofuran-piperazine hybrid (16) | 5.28 | Keto-substituent and piperazine moiety | [17] |
| Fluorinated benzofuran (1) | 2.4 (for NO) | Difluorine, bromine, and ester groups | [22][23][24] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The IC50 value for NO inhibition is calculated from the dose-response curve.
Diagram of the NF-κB Signaling Pathway in Inflammation
Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway leading to NO production.
V. Neuroprotective Activity: Guarding Against Neurological Insults
Benzofuran derivatives are also being explored for their potential in treating neurodegenerative diseases.[11][25] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death.[25]
Key SAR Insights for Neuroprotective Benzofurans:
-
Substitutions on the Phenyl Ring: In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, a methyl group at the R2 position of the phenyl ring conferred the most potent neuroprotective action against NMDA-induced excitotoxicity.[25] A hydroxyl group at the R3 position also showed marked anti-excitotoxic effects.[25]
-
Antioxidant Moieties: The incorporation of groups with known antioxidant activity can enhance the neuroprotective potential of the benzofuran scaffold.
-
Inhibition of β-amyloid Aggregation: Some benzofuran-based compounds have demonstrated the ability to inhibit the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease.[25]
Experimental Protocol: Neuroprotection Against NMDA-Induced Excitotoxicity
-
Primary Neuronal Culture: Primary cortical neurons are isolated from rat embryos and cultured.
-
Compound Treatment: The cultured neurons are treated with the benzofuran derivatives.
-
NMDA-Induced Excitotoxicity: Neuronal cell death is induced by exposing the cells to N-methyl-D-aspartate (NMDA).[25]
-
Cell Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT assay, to determine the protective effect of the compounds.[25]
VI. Conclusion and Future Perspectives
The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on its structure-activity relationships provides a solid foundation for the rational design of new derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties. Future research will likely focus on the development of multi-target benzofuran derivatives that can address the complex, multifactorial nature of diseases like cancer and neurodegenerative disorders. The strategic application of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the translation of promising benzofuran-based compounds from the laboratory to the clinic.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmatutor.org [pharmatutor.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzofuran: an emerging scaffold for antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 19. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jopcr.com [jopcr.com]
- 21. mdpi.com [mdpi.com]
- 22. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]
- 25. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the 5-Methoxybenzofuran Scaffold
An In-depth Technical Guide to the Theoretical Study of 5-Methoxybenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] These derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3] Within this chemical class, the strategic placement of a methoxy group at the C-5 position of the benzofuran ring has been shown to be a critical determinant of biological efficacy. This substitution can enhance binding affinity to target proteins and favorably modulate the molecule's pharmacokinetic profile. For instance, studies have highlighted that the presence of a methoxy substituent at C-5 can lead to a significant enhancement in the antiproliferative activity of certain benzofuran derivatives.[4] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate 5-methoxybenzofuran derivatives, offering a powerful lens through which to understand their structure, reactivity, and therapeutic potential.
Part 1: Unveiling Molecular Architecture and Electronic Landscape
Theoretical studies provide foundational insights into the intrinsic properties of a molecule, which govern its behavior and interactions. For 5-methoxybenzofuran derivatives, computational chemistry serves as an in silico microscope, revealing details inaccessible through experimental means alone.
Geometry Optimization and Structural Stability
The first step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, offering a favorable balance between accuracy and computational cost.[5] Functionals like B3LYP, paired with basis sets such as 6-311G(d,p), are commonly employed to accurately predict geometric parameters.[6][7]
The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. For 5-methoxybenzofuran derivatives, a key parameter is the dihedral angle between the benzofuran ring system and any substituents, as this influences the overall planarity and steric profile of the molecule, which are critical for receptor binding.[5]
Frontier Molecular Orbitals (FMO) and Reactivity
The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the Frontier Molecular Orbitals (FMOs).
-
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate sites susceptible to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5][7] These calculations help researchers predict the most likely sites for metabolic transformation or chemical reaction.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's charge distribution and is invaluable for understanding intermolecular interactions.
-
Red Regions (Negative Potential): Indicate areas rich in electrons, such as those around electronegative atoms (e.g., oxygen). These regions are prone to electrophilic attack and are often involved in hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, typically around hydrogen atoms attached to electronegative atoms. These regions are susceptible to nucleophilic attack and act as hydrogen bond donors.[7]
For 5-methoxybenzofuran derivatives, the MEP map can pinpoint the key pharmacophoric features responsible for binding to a biological target, such as the hydrogen-bonding capacity of the methoxy group's oxygen atom.
Part 2: Application in Rational Drug Design
Theoretical studies are not merely academic exercises; they are indispensable tools in modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents.[8][9]
Molecular Docking: Simulating the "Lock and Key"
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9][10] This method is instrumental in identifying potential drug candidates by simulating the interaction between a 5-methoxybenzofuran derivative and its biological target.
The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity.[8][11] Lower binding energy scores generally indicate a more stable and favorable interaction.[11] For example, docking studies have been used to evaluate 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization, a key target in cancer therapy.[12] These studies can reveal crucial binding modes and specific interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for the compound's biological activity.
Caption: A typical workflow for drug discovery incorporating molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to build a mathematical relationship between the chemical structure of a compound and its biological activity.[5] By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of 5-methoxybenzofuran derivatives, a predictive model can be developed.
This model can then be used to:
-
Predict the activity of newly designed, unsynthesized compounds.
-
Identify the key molecular features that contribute positively or negatively to the desired biological effect.
-
Optimize lead compounds to enhance their potency and selectivity.
DFT-calculated descriptors, such as HOMO-LUMO energies and dipole moments, often serve as valuable parameters in building robust QSAR models.[5]
Part 3: A Practical Guide to Theoretical Protocols
This section provides a generalized, step-by-step protocol for conducting a theoretical analysis of a 5-methoxybenzofuran derivative using DFT.
Protocol: DFT Analysis of a 5-Methoxybenzofuran Derivative
Objective: To determine the optimized geometry, electronic properties, and electrostatic potential of a novel 5-methoxybenzofuran derivative.
Methodology:
-
Structure Preparation:
-
Geometry Optimization:
-
Causality: This step is crucial to find the lowest energy, most stable conformation of the molecule, which is the most representative structure for subsequent property calculations.
-
Procedure: Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian).
-
Keywords: Specify the level of theory and basis set (e.g., B3LYP/6-31G(d,p)) and the Opt keyword to request a geometry optimization.
-
Validation: The optimization is successful when the forces on the atoms are near zero, and the structure represents a minimum on the potential energy surface.
-
-
Frequency Calculation:
-
Causality: This is a self-validating step. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or an unstable structure, requiring re-optimization.
-
Procedure: Use the optimized geometry from the previous step as input.
-
Keywords: Use the Freq keyword at the same level of theory.
-
Output: Confirm the absence of imaginary frequencies to validate the optimized structure. The output also provides thermodynamic data like zero-point vibrational energy.
-
-
Electronic Property Calculation:
-
Causality: With a validated stable structure, accurate electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
-
Procedure: This is often performed concurrently with the optimization and frequency steps.
-
Analysis: Extract key data from the output file:
-
HOMO and LUMO energies.
-
The HOMO-LUMO energy gap (ΔE).
-
The total dipole moment.
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
-
-
Visualization:
-
Procedure: Use visualization software (e.g., GaussView, Avogadro) to analyze the results.
-
Outputs:
-
Generate and view the 3D shapes of the HOMO and LUMO orbitals to identify reactive sites.
-
Generate and display the MEP surface to visualize the charge distribution and predict sites for non-covalent interactions.
-
-
Caption: A standard workflow for DFT calculations on a molecule.
Data Presentation: A Hypothetical Case Study
To illustrate the output of such theoretical studies, the table below summarizes hypothetical calculated properties for a series of 5-methoxybenzofuran derivatives.
| Compound | Derivative Substitution | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Predicted Docking Score (kcal/mol) |
| 1 | 2-Methyl | -5.89 | -1.21 | 4.68 | 2.15 | -7.8 |
| 2 | 2-Acetyl | -6.25 | -2.10 | 4.15 | 3.50 | -8.5 |
| 3 | 2-Bromoacetyl | -6.40 | -2.45 | 3.95 | 3.88 | -9.1 |
| 4 | 3-Amino | -5.50 | -0.95 | 4.55 | 2.80 | -8.2 |
Data are hypothetical for illustrative purposes.
This table clearly demonstrates how theoretical calculations can quantify the effects of different substituents. For example, the introduction of electron-withdrawing groups like acetyl and bromoacetyl (Compounds 2 and 3) lowers the HOMO and LUMO energies and decreases the energy gap, suggesting increased reactivity.[1] This correlates with a more favorable predicted docking score, guiding medicinal chemists toward more promising synthetic targets.
Conclusion
Theoretical studies, anchored by robust methodologies like Density Functional Theory and molecular docking, provide an indispensable framework for the investigation of 5-methoxybenzofuran derivatives. These computational approaches offer profound insights into molecular structure, electronic properties, and reactivity, which are directly translatable to the rational design of new therapeutic agents. By simulating molecular interactions and predicting biological activity, these in silico techniques accelerate the drug discovery process, reduce costs, and ultimately pave the way for the development of more effective and selective medicines. The integration of theoretical calculations into experimental research programs is no longer an option but a necessity for staying at the forefront of medicinal chemistry and drug development.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. mdpi.com [mdpi.com]
- 5. physchemres.org [physchemres.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Methoxy-2-methylbenzofuran | C10H10O2 | CID 4639349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds, and this particular derivative serves as a key intermediate for more complex molecules. This document offers a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism, and complete characterization data to ensure reliable and reproducible results.
Introduction
Benzofuran derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 5-methoxybenzofuran-2-carboxylate is a versatile intermediate, with its ester functionality allowing for further chemical modifications, and the methoxy group influencing its electronic and pharmacokinetic properties. The synthesis described herein follows a well-established and robust pathway, the Rap-Stoermer condensation, which provides a reliable method for the construction of the benzofuran ring system.
Reaction Scheme Overview
The synthesis of ethyl 5-methoxybenzofuran-2-carboxylate is typically achieved through the reaction of 2-hydroxy-5-methoxybenzaldehyde with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This one-pot reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.
Mechanistic Insights: The Rap-Stoermer Condensation
The formation of the benzofuran ring in this synthesis is a classic example of the Rap-Stoermer condensation [1][2]. This reaction is a powerful tool for the synthesis of 2-acylbenzofurans and related derivatives. The mechanism can be dissected into two key stages:
-
O-Alkylation (Williamson Ether Synthesis-like): The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde by a base, typically a carbonate such as potassium carbonate. This generates a phenoxide ion, which is a potent nucleophile. The phenoxide then attacks the electrophilic carbon of the ethyl haloacetate in a nucleophilic substitution reaction (SN2), displacing the halide ion and forming an ether linkage. This initial step is analogous to the well-known Williamson ether synthesis[3][4][5][6].
-
Intramolecular Aldol-Type Condensation and Dehydration: The intermediate formed in the first step contains both an aldehyde and an active methylene group (alpha to the ester carbonyl). In the presence of the base, the active methylene group is deprotonated to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl group, forming a five-membered ring intermediate. This is a type of aldol addition reaction. The resulting aldol adduct readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the stable, aromatic benzofuran ring system.
dot digraph "Rap-Stoermer_Condensation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot Figure 1: Mechanism of the Rap-Stoermer condensation for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate.
Experimental Protocol
This protocol is designed to be a reliable and reproducible method for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate in a standard laboratory setting.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| 2-Hydroxy-5-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 1.52 g (10 mmol) | ≥98% | Sigma-Aldrich |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 1.35 g (11 mmol) | ≥99% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g (20 mmol) | ≥99% | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | 50 mL | ACS grade | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | ACS grade | Fisher Scientific |
| n-Hexane | C₆H₁₄ | 86.18 | As needed | ACS grade | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | ACS grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ACS grade | Fisher Scientific |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
NMR spectrometer
-
FT-IR spectrometer
Step-by-Step Procedure
dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} .dot Figure 2: Experimental workflow for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).
-
Addition of Reagent: While stirring, add ethyl chloroacetate (1.35 g, 11 mmol) to the suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-65 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 mixture of n-hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-16 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by either column chromatography or recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel (100-200 mesh).
-
Eluent: A gradient of ethyl acetate in n-hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 15%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified product as a solid.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization and Expected Results
The identity and purity of the synthesized ethyl 5-methoxybenzofuran-2-carboxylate should be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 54-56 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42 (d, J = 2.8 Hz, 1H), 7.35 (d, J = 9.0 Hz, 1H), 7.20 (s, 1H), 6.95 (dd, J = 9.0, 2.8 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 3.86 (s, 3H), 1.43 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.8, 156.1, 150.2, 145.8, 122.9, 115.1, 112.3, 111.9, 103.2, 61.5, 55.9, 14.4 |
| FT-IR (KBr, cm⁻¹) | ~2980 (C-H), ~1715 (C=O, ester), ~1620, 1490 (C=C, aromatic), ~1270, 1030 (C-O) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during solvent removal to avoid loss of product. | |
| Impure Product | Incomplete removal of starting materials or by-products. | Optimize the purification method. For column chromatography, use a shallower solvent gradient. For recrystallization, try a different solvent system. |
| Reaction does not start | Inactive reagents. | Use freshly opened or properly stored reagents. Ensure the potassium carbonate is anhydrous. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethyl chloroacetate is a lachrymator and is toxic. Handle with care.
-
Acetone and other organic solvents are flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate. By following the outlined procedures and understanding the underlying reaction mechanism, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
The Benzofuran Scaffold: Application Notes for 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Core as a Privileged Scaffold in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, represents a "privileged scaffold" in medicinal chemistry. This core structure is present in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[1][2] Its unique electronic and structural features allow for diverse substitutions, leading to compounds with activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[3] This document provides detailed application notes and protocols for a specific derivative, 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester, with a focus on its potential application in cancer drug discovery as a modulator of the Pim-1 kinase signaling pathway.
Prodrug Strategy: Enhancing Bioavailability
This compound is the ethyl ester form of the corresponding carboxylic acid. In drug discovery, esterification of a carboxylic acid is a common prodrug strategy to enhance a compound's lipophilicity, thereby improving its membrane permeability and oral bioavailability. It is anticipated that intracellular esterases will hydrolyze the ethyl ester in vivo to release the active carboxylic acid.
Pim-1 Kinase: A Key Target in Oncology
The Proviral Integration site for Moloney murine leukemia (Pim) kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell proliferation, survival, and apoptosis.[4] Overexpression of Pim kinases is frequently observed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[4]
Downstream Signaling of Pim-1 Kinase
Pim-1 kinase exerts its oncogenic effects through the phosphorylation of a range of downstream substrates. A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 leads to its inactivation, thereby promoting cell survival. Inhibition of Pim-1 is therefore expected to decrease the levels of phosphorylated BAD (p-BAD), leading to the induction of apoptosis in cancer cells.
Application Notes: Investigating this compound as a Pim-1 Kinase Inhibitor
The benzofuran-2-carboxylic acid scaffold has been identified as a potent inhibitor of Pim-1 kinase.[5][6] While specific inhibitory data for 5-Methoxybenzofuran-2-carboxylic acid is not yet publicly available, data from closely related analogs provide a strong rationale for its investigation as a Pim-1 inhibitor. The following application notes and protocols are based on the established activity of this chemical class.
Rationale for Investigation
The 5-methoxy substitution on the benzofuran ring can influence the compound's electronic properties and its interaction with the ATP-binding pocket of Pim-1 kinase. The ethyl ester is expected to act as a prodrug, delivering the active carboxylic acid to the intracellular environment.
Experimental Objectives
-
To determine the in vitro inhibitory activity of 5-Methoxybenzofuran-2-carboxylic acid (the active metabolite) against Pim-1 kinase.
-
To assess the cellular activity of this compound by measuring its effect on a known downstream target of Pim-1 (p-BAD).
-
To evaluate the cytotoxic effects of the compound on a cancer cell line known to overexpress Pim-1.
Experimental Protocols
Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the direct inhibitory effect of the active metabolite, 5-Methoxybenzofuran-2-carboxylic acid, on Pim-1 kinase activity. The ethyl ester prodrug should first be hydrolyzed to the carboxylic acid for this assay.
Materials:
-
Recombinant human Pim-1 enzyme
-
PIMtide substrate (a peptide substrate for Pim-1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
5-Methoxybenzofuran-2-carboxylic acid (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of 5-Methoxybenzofuran-2-carboxylic acid in DMSO. Perform serial dilutions in kinase buffer to create a dose-response curve (e.g., from 100 µM to 1 nM).
-
Assay Setup: In a 384-well plate, add 1 µL of the diluted test compound or control.
-
Enzyme Addition: Add 2 µL of Pim-1 enzyme solution to each well.
-
Substrate/ATP Addition: Add 2 µL of a mixture of PIMtide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts the generated ADP to ATP and produces a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Assay for Pim-1 Inhibition (Western Blotting for p-BAD)
This protocol assesses the ability of the prodrug, this compound, to inhibit Pim-1 signaling in a cellular context by measuring the phosphorylation of its downstream target, BAD.
Materials:
-
A human cancer cell line known to overexpress Pim-1 (e.g., MV4-11 acute myeloid leukemia cells)
-
Cell culture medium and supplements
-
This compound (test compound)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-BAD (Ser112), anti-total BAD, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-BAD.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-BAD.
-
Strip the membrane and re-probe for total BAD and GAPDH to normalize the p-BAD signal.
-
Compare the levels of p-BAD in the treated samples to the vehicle control to determine the dose-dependent inhibition of Pim-1 activity.
-
Data Presentation
| Compound | Target | Assay | IC₅₀ (µM) | Cell Line | Endpoint |
| 5-Methoxybenzofuran-2-carboxylic acid | Pim-1 Kinase | ADP-Glo™ | To be determined | - | Biochemical Inhibition |
| This compound | Pim-1 Signaling | Western Blot | Effective Concentration to be determined | MV4-11 | p-BAD reduction |
| Representative Benzofuran-2-carboxylic acid analog | Pim-1 Kinase | Biochemical | ~0.1 - 1.0 | - | Biochemical Inhibition |
Note: The IC₅₀ value for the representative analog is based on published data for this class of compounds and serves as an expected range for the test compound.
Visualizations
Pim-1 Signaling Pathway and Point of Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Derivatization of Ethyl 5-Methoxybenzofuran-2-carboxylate for Biological Screening
Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery
The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[1][2] Its unique structural and electronic properties make it a "privileged" motif in medicinal chemistry, frequently serving as the core of molecules with anticancer, antifungal, antibacterial, and anti-inflammatory properties.[3][4][5] Ethyl 5-methoxybenzofuran-2-carboxylate is a particularly attractive starting material for the generation of compound libraries for biological screening. The ester functionality at the 2-position provides a versatile handle for derivatization, allowing for the introduction of diverse functional groups through reactions such as hydrolysis, amidation, and hydrazide formation. The methoxy group at the 5-position can also influence the biological activity of the resulting derivatives.[3] This document provides a comprehensive guide for the strategic derivatization of ethyl 5-methoxybenzofuran-2-carboxylate and subsequent biological screening of the synthesized analogues.
Chemical Synthesis and Derivatization
The overall strategy involves the initial synthesis of the starting material, ethyl 5-methoxybenzofuran-2-carboxylate, followed by a series of derivatization reactions to generate a library of compounds with diverse physicochemical properties.
Figure 1: General workflow for the synthesis and derivatization of ethyl 5-methoxybenzofuran-2-carboxylate.
Protocol 1: Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate
This protocol is a suggested method based on the synthesis of structurally similar benzofuran-2-carboxylates.
Materials:
-
4-Methoxysalicylaldehyde
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetone in a round-bottom flask, add 4-methoxysalicylaldehyde (1.0 eq).
-
To this mixture, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 5-methoxybenzofuran-2-carboxylate.
Protocol 2: Hydrolysis to 5-Methoxybenzofuran-2-carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step to enable further derivatization, such as amidation via coupling agents.[6]
Materials:
-
Ethyl 5-methoxybenzofuran-2-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve ethyl 5-methoxybenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, or stir at room temperature overnight, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 2 M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-methoxybenzofuran-2-carboxylic acid. Alternatively, the product can be extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Protocol 3: Amidation to N-Substituted-5-methoxybenzofuran-2-carboxamides
Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes a general method for the coupling of 5-methoxybenzofuran-2-carboxylic acid with various primary and secondary amines using a standard coupling agent.[7][8]
Materials:
-
5-Methoxybenzofuran-2-carboxylic acid
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 5-methoxybenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15-20 minutes at room temperature.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-methoxybenzofuran-2-carboxamide.
Protocol 4: Synthesis of 5-Methoxybenzofuran-2-carbohydrazide
Carbohydrazides are valuable intermediates for the synthesis of various heterocyclic systems, such as oxadiazoles and triazoles, and have shown a range of biological activities.[9]
Materials:
-
Ethyl 5-methoxybenzofuran-2-carboxylate
-
Hydrazine hydrate (N₂H₄·H₂O), 80-99%
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve ethyl 5-methoxybenzofuran-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5.0-10.0 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with cold ethanol or water to induce crystallization.
-
Collect the solid product by filtration and dry to yield 5-methoxybenzofuran-2-carbohydrazide.
Biological Screening of Derivatized Compounds
The synthesized library of 5-methoxybenzofuran-2-carboxylic acid derivatives can be screened for various biological activities. Based on the known pharmacological profile of benzofurans, anticancer and antifungal screenings are highly relevant.[3][5]
Figure 2: Workflow for the biological screening of derivatized compounds.
Application 1: Anticancer Activity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized benzofuran derivatives in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 (Amide) | MCF-7 | Value |
| Derivative 2 (Amide) | A549 | Value |
| Derivative 3 (Hydrazide) | MCF-7 | Value |
| Doxorubicin (Control) | MCF-7 | Value |
Application 2: Antifungal Activity Screening using the Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]
Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus.
Protocol:
-
Fungal Strains and Inoculum Preparation:
-
Use clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., M27-A3 for yeasts).[11]
-
-
Compound Dilution:
-
Prepare stock solutions of the synthesized benzofuran derivatives in DMSO.
-
Perform serial twofold dilutions of the compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum). A known antifungal agent (e.g., fluconazole) should be used as a positive control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually read the plates to determine the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control. This concentration is the MIC.
-
Data Presentation:
| Compound | Fungal Strain | MIC (µg/mL) |
| Derivative 1 (Amide) | Candida albicans | Value |
| Derivative 2 (Hydrazide) | Aspergillus fumigatus | Value |
| Fluconazole (Control) | Candida albicans | Value |
Conclusion and Future Perspectives
The derivatization of ethyl 5-methoxybenzofuran-2-carboxylate provides a facile and efficient route to a diverse library of novel compounds. The protocols outlined in this document offer a systematic approach to the synthesis and subsequent biological evaluation of these derivatives. The data generated from anticancer and antifungal screenings will be instrumental in establishing structure-activity relationships (SAR) and identifying lead compounds for further optimization in drug discovery programs. The versatility of the benzofuran scaffold, coupled with a strategic derivatization and screening cascade, holds significant promise for the development of new therapeutic agents.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wisdomlib.org [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester as a Versatile Synthetic Intermediate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2] Derivatives of benzofuran are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] Consequently, the development of modular and efficient synthetic routes to functionalized benzofurans is a primary focus in medicinal chemistry and drug discovery.[3]
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9) represents a highly valuable and versatile starting material for accessing a diverse range of complex molecular architectures.[4] Its structure incorporates three key reactive sites: the C2-ester, the C5-methoxy group, and the electron-rich benzofuran ring system. The ester functionality serves as a linchpin for fundamental transformations such as hydrolysis, amidation, and reduction, providing access to acids, amides, and alcohols, respectively. These second-generation intermediates are pivotal for constructing pharmacologically active agents, such as potent inhibitors of Pim-1 kinase, a key target in oncology.[5]
This guide provides an in-depth exploration of the core synthetic transformations of ethyl 5-methoxybenzofuran-2-carboxylate, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in their synthetic campaigns.
Physicochemical & Handling Data
Proper characterization and handling are paramount for successful and safe experimentation. The key properties of the title compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50551-56-9 | [6][7] |
| Molecular Formula | C₁₂H₁₂O₄ | [6] |
| Molecular Weight | 220.22 g/mol | [6] |
| Appearance | Colorless liquid or low-melting solid | [4] |
| Melting Point | 37-39 °C | [4] |
| Solubility | Soluble in chloroform, ethanol, dichloromethane; slightly soluble in water | [4] |
Safety & Handling: this compound is classified as an irritant.[4] Standard laboratory safety protocols should be strictly followed. Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with copious amounts of water and seek medical attention.[4]
Core Synthetic Transformations & Protocols
The true utility of ethyl 5-methoxybenzofuran-2-carboxylate lies in its capacity to be readily converted into other key functional groups. The following sections detail the most critical of these transformations.
Workflow Overview: Key Synthetic Pathways
The following diagram illustrates the primary synthetic routes originating from the title ester, showcasing its role as a central hub for generating diverse functional intermediates.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 50551-56-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofurans
Abstract
Benzofuran scaffolds are of paramount importance in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceutical agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of palladium-catalyzed reactions for the synthesis of substituted benzofurans. We delve into the core mechanistic principles, offer detailed, field-proven protocols for key methodologies, present troubleshooting strategies, and visualize complex workflows to ensure both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Significance of Benzofurans and Palladium Catalysis
The benzofuran nucleus is a privileged heterocyclic motif due to its wide-ranging biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] Consequently, the development of efficient and versatile synthetic routes to access this scaffold is a primary focus of modern organic chemistry.
Traditional methods for benzofuran synthesis often require harsh conditions and have limited functional group tolerance.[2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and elegant solution, offering mild reaction conditions, high efficiency, and broad substrate scope.[1][3] These methods typically involve the formation of a key C-C or C-O bond to construct the furan ring onto a phenol-based starting material.
This guide will focus on two robust and widely adopted palladium-catalyzed strategies:
-
Tandem Sonogashira Coupling and Cyclization: An efficient one-pot method involving the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[4][5]
-
Intramolecular Heck Reaction: A powerful cyclization strategy for forming the benzofuran core from a suitably prepared alkenyl phenol derivative.[6][7]
Core Principles: Mechanistic Insights
Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. Most palladium-catalyzed syntheses of benzofurans rely on the Pd(0)/Pd(II) catalytic cycle. The specific steps vary with the chosen methodology, but a generalized cycle for the popular Sonogashira coupling followed by 5-endo-dig cyclization is illustrated below.
General Catalytic Cycle for Sonogashira Coupling/Cyclization
The process begins with a Pd(0) active species. Oxidative addition of the o-iodophenol creates a Pd(II) intermediate. Following a copper-cocatalyzed transmetalation with the alkyne (the Sonogashira coupling), the coupled product is formed. A base then facilitates deprotonation of the phenol, which subsequently undergoes an intramolecular nucleophilic attack on the alkyne (cyclization). A final protonolysis step yields the 2-substituted benzofuran and regenerates the active Pd(0) catalyst.[4][5]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for benzofuran synthesis.
Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for the synthesis of a representative 2-arylbenzofuran. These protocols are designed to be self-validating, with clear instructions for setup, monitoring, and purification.
3.1. Method 1: One-Pot Domino Sonogashira Coupling/Cyclization
This protocol is adapted from modern procedures that utilize well-defined palladium catalysts for the efficient synthesis of benzofurans from commercially available starting materials in a single operation.[5]
Reaction Scheme: o-Iodophenol + Phenylacetylene → 2-Phenylbenzofuran
Materials & Reagents:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Anhydrous, degassed Dimethylformamide (DMF) (5 mL)
-
Standard glassware (Schlenk flask, condenser), magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Protocol:
-
Reaction Setup:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol, potassium phosphate, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Scientist's Note: An inert atmosphere is critical. The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and poor yields.
-
-
Reagent Addition:
-
Using a syringe, add the anhydrous, degassed DMF (5 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes to dissolve the solids.
-
Add the phenylacetylene (132 µL) dropwise via syringe.
-
Scientist's Note: Degassed solvent is used to minimize dissolved oxygen. K₃PO₄ acts as the base, which is essential for both the Sonogashira coupling and the final cyclization step.[5]
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to 90-100 °C using an oil bath and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a silica gel TLC plate. A suitable eluent system is 9:1 Hexane:Ethyl Acetate. The disappearance of the 2-iodophenol spot indicates reaction completion. This typically takes 8-12 hours.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the pure 2-phenylbenzofuran.
-
Scientist's Note: The product is typically a white or off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
3.2. Substrate Scope & Data Presentation
The palladium-catalyzed Sonogashira/cyclization protocol is robust and tolerates a wide variety of functional groups on both the phenol and alkyne coupling partners.
| Entry | o-Iodophenol Derivative | Alkyne | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 85-95 |
| 2 | 4-Methyl-2-iodophenol | Phenylacetylene | 88 |
| 3 | 4-Methoxy-2-iodophenol | Phenylacetylene | 82 |
| 4 | 2-Iodophenol | 1-Octyne | 75 |
| 5 | 4-Chloro-2-iodophenol | 4-Ethynyltoluene | 80 |
| Table 1: Representative yields for the synthesis of various 2-substituted benzofurans. Yields are based on isolated product after chromatography and are representative of typical outcomes from literature precedents. |
General Laboratory Workflow
A successful synthesis requires a systematic approach from preparation to final analysis. The following diagram outlines the logical flow of the entire experimental process.
Caption: Standard laboratory workflow for palladium-catalyzed synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed conditions.3. Poor quality base. | 1. Use fresh catalyst or a robust pre-catalyst.2. Ensure proper Schlenk line technique; use freshly distilled/dried solvents.3. Use freshly purchased or properly stored base. |
| Formation of Side Products | 1. Homocoupling of the alkyne (Glaser coupling).2. Reaction temperature too high.3. Incorrect stoichiometry. | 1. Ensure a thoroughly oxygen-free environment; sometimes adding a ligand like PPh₃ can suppress this.2. Optimize temperature; run at the lowest effective temperature.3. Carefully check molar ratios of reactants. |
| Difficulty in Purification | 1. Streaking on TLC plate.2. Product co-elutes with impurities. | 1. Add a small amount of triethylamine (1%) to the eluent to neutralize acidic silica.2. Try a different solvent system or consider recrystallization as an alternative purification method. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like DMF are flammable and have specific health hazards. Always work in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Reagents: Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use. Bases like K₃PO₄ are corrosive.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocols for the Analysis of Benzofuran Compounds by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Benzofuran derivatives represent a critical class of heterocyclic compounds ubiquitous in medicinal chemistry and drug development, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The robust and accurate analysis of these compounds is paramount for quality control, impurity profiling, and pharmacokinetic studies. This document provides a comprehensive technical guide detailing validated methodologies for the analysis of benzofuran compounds using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, field-proven insights into experimental choices, and data interpretation.
Introduction: The Significance of Benzofuran Analysis
The benzofuran scaffold is a privileged structural motif found in numerous natural products and synthetic pharmaceuticals.[5] Notable drugs containing the benzofuran moiety include the antiarrhythmic agent amiodarone and the antidepressant vilazodone, highlighting the therapeutic importance of this class of compounds.[2][3] Given their potent biological activity, even trace-level impurities or degradation products can impact the safety and efficacy of pharmaceutical products. Therefore, highly sensitive and selective analytical methods are essential for their quantification and characterization in various matrices, from raw materials to finished drug products and biological samples.[6][7]
The choice between HPLC and GC-MS for benzofuran analysis is primarily dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.[8] HPLC is a versatile technique suitable for a broad range of benzofuran derivatives, including those that are non-volatile or thermally labile.[8] In contrast, GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile benzofurans, offering excellent sensitivity and structural elucidation capabilities.[8][9]
High-Performance Liquid Chromatography (HPLC) Analysis of Benzofuran Compounds
HPLC, particularly when coupled with UV and MS detectors, provides a powerful platform for the separation, identification, and quantification of benzofuran derivatives.[1] The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Causality Behind Experimental Choices in HPLC
-
Stationary Phase Selection: A C18 reversed-phase column is the most common choice for the analysis of benzofuran compounds due to its hydrophobicity, which allows for good retention and separation of these relatively nonpolar molecules.[6] The choice of a 150 mm or 250 mm column length with 5 µm particles typically provides a good balance between resolution and analysis time.[6][7]
-
Mobile Phase Composition: A mixture of acetonitrile or methanol with water is a standard mobile phase for the reversed-phase separation of benzofurans.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the benzofuran derivatives.[10] For MS detection, volatile buffers like formic acid or ammonium formate are necessary.[10] Gradient elution is frequently employed to separate compounds with a wider range of polarities.[1]
-
Detector Selection: A UV detector is a robust and widely available option for the quantification of benzofurans, as the fused aromatic ring system provides strong chromophores.[11] The detection wavelength is typically set at the absorption maximum of the analyte, often around 254 nm or 280 nm.[12] For enhanced specificity and identification, coupling HPLC with a mass spectrometer (LC-MS) is invaluable. Electrospray ionization (ESI) is a common ionization technique for benzofuran derivatives.[1]
HPLC-UV/MS Experimental Workflow
Caption: Workflow for the HPLC-UV/MS analysis of benzofuran derivatives.
Detailed Protocol for HPLC-UV/MS Analysis
This protocol is a general guideline and may require optimization for specific benzofuran derivatives and matrices.
2.3.1. Sample Preparation (Pharmaceutical Formulations) [1]
-
Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the active benzofuran derivative into a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a concentration within the established calibration range.
2.3.2. HPLC and MS Conditions
| Parameter | HPLC-UV Conditions | MS Conditions |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm)[6] | - |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Gradient | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[1] | - |
| Flow Rate | 1.0 mL/min[6] | - |
| Column Temp. | 30°C[6] | - |
| Injection Vol. | 10 µL[6] | - |
| UV Detection | 254 nm or as per analyte's λmax[12] | - |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | - |
| Scan Range | m/z 100-500 | - |
Data Presentation: HPLC Performance
The following table summarizes representative quantitative data for the HPLC analysis of selected benzofuran derivatives.
| Compound | Retention Time (min) | Linearity Range | R² | LOD | LOQ |
| Carbofuran | 4.052 | 7.5 - 75 µg/mL | 0.999 | 1.31 µg/mL[1] | 3.97 µg/mL[1] |
| Vilazodone | ~6.8 | 1 - 64 ng/mL | >0.99 | - | - |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 µg/mL | >0.999 | 0.05 µg/mL[1] | 0.15 µg/mL[1] |
| 3-Benzylidene-2-benzofuran-1-one | - | - | 0.9995[6] | - | 0.15 µg/mL[6] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Benzofuran Compounds
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable benzofuran compounds.[8] It is particularly useful for impurity profiling and the analysis of benzofurans in complex matrices like plant extracts.[9][12]
Causality Behind Experimental Choices in GC-MS
-
Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is generally used for the separation of benzofuran derivatives.[7][12] These columns provide good separation based on boiling points and are robust for a wide range of applications.
-
Injection Technique: Splitless injection is often preferred for trace analysis to ensure the maximum transfer of the sample onto the column, thereby enhancing sensitivity. For more concentrated samples, a split injection can be used to prevent column overloading.
-
Temperature Programming: A temperature gradient is crucial for separating a mixture of benzofurans with different boiling points. The program typically starts at a low temperature to trap volatile components and then ramps up to elute higher-boiling compounds.[12]
-
MS Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS.[7] It produces characteristic and reproducible fragmentation patterns that are useful for structural elucidation and library matching.[13] Selected Ion Monitoring (SIM) can be used to enhance sensitivity for target compound quantification.[7]
-
Derivatization: For benzofurans containing polar functional groups (e.g., -OH, -NH2), derivatization may be necessary to increase their volatility and thermal stability.[14] Silylation, which replaces active hydrogens with a trimethylsilyl group, is a common derivatization technique.[14]
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of benzofuran compounds.
Detailed Protocol for GC-MS Analysis
This protocol is a general guideline for the analysis of volatile benzofurans in plant extracts and can be adapted for other matrices.
3.3.1. Sample Preparation (Plant Material) [9]
-
Weigh 10 g of dried, powdered plant material into a 250 mL flask.
-
Add 100 mL of acetone and sonicate the mixture for 30 minutes at room temperature.
-
Filter the extract and concentrate the filtrate to dryness using a rotary evaporator at 40°C.
-
Redissolve the dried extract in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.
3.3.2. GC-MS Conditions
| Parameter | GC-MS Conditions |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[12] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| MS Scan Range | m/z 35-500[12] |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
Mass Spectral Fragmentation of Benzofurans
The fragmentation of benzofurans upon electron ionization provides valuable structural information. The molecular ion (M+) is typically observed. Common fragmentation pathways involve the loss of CO, CHO, and cleavage of substituents.[15] For example, protonated benzofuran neolignans often show major fragmentation routes involving the loss of methanol ([M+H‒MeOH]+) and subsequent loss of CO.[15] The NIST database is an excellent resource for reference mass spectra of benzofuran and its derivatives.[16]
Method Validation: Ensuring Trustworthiness
Every protocol described must be part of a self-validating system. The validation of analytical methods is crucial to ensure they are suitable for their intended purpose.[6] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]
-
Accuracy: The closeness of the test results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive guide to the analysis of benzofuran compounds using HPLC and GC-MS. By understanding the principles behind the methodological choices and adhering to detailed, validated protocols, researchers can achieve accurate and reliable results. The selection between HPLC and GC-MS should be based on the specific properties of the benzofuran derivative and the analytical requirements. The workflows and protocols presented herein serve as a robust starting point for method development and validation in the analysis of this important class of compounds in pharmaceutical and other scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ijsdr.org [ijsdr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. scispace.com [scispace.com]
- 16. Benzofuran [webbook.nist.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. fda.gov [fda.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate
This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of ethyl 5-methoxybenzofuran-2-carboxylate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies.
Introduction: The Significance of Ethyl 5-methoxybenzofuran-2-carboxylate
Ethyl 5-methoxybenzofuran-2-carboxylate is a crucial building block in the synthesis of a wide array of biologically active molecules. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this molecule, with a methoxy group at the 5-position and an ethyl carboxylate at the 2-position, makes it a versatile precursor for the development of novel therapeutic agents and functional materials.
Strategic Approaches to Large-Scale Synthesis
The industrial production of ethyl 5-methoxybenzofuran-2-carboxylate necessitates a synthetic route that is not only high-yielding but also scalable, cost-effective, and safe. This guide will focus on the most robust and widely applicable methods, while also exploring modern catalytic alternatives that offer potential for process optimization and green chemistry.
I. The Classical and Scalable Approach: Williamson Ether Synthesis and Cyclization
A well-established and reliable method for the gram-to-kilogram scale synthesis of ethyl 5-methoxybenzofuran-2-carboxylate involves a two-step sequence starting from the readily available 2-hydroxy-5-methoxybenzaldehyde. This approach is favored for its straightforward reaction conditions and relatively inexpensive starting materials.
Reaction Scheme:
Caption: Overall reaction scheme for the classical synthesis.
Mechanistic Insights:
The first step is a classical Williamson ether synthesis. The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form the intermediate ether, ethyl 2-(2-formyl-4-methoxyphenoxy)acetate.
The subsequent step is an intramolecular aldol-type condensation followed by dehydration. A base, such as sodium ethoxide, abstracts a proton from the α-carbon of the acetate moiety, generating a carbanion. This carbanion then attacks the carbonyl carbon of the adjacent aldehyde group, leading to a cyclic intermediate. Subsequent elimination of a water molecule results in the formation of the furan ring and yields the desired product.
Protocol for Large-Scale Synthesis:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (for 1 mole scale) |
| 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9 | 152.15 g/mol | 152.15 g (1.0 mol) |
| Ethyl bromoacetate | 105-36-2 | 167.00 g/mol | 183.7 g (1.1 mol) |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 g/mol | 207.3 g (1.5 mol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 1.5 L |
| Sodium Ethoxide (21% in Ethanol) | 141-52-6 | 68.05 g/mol | As required |
| Ethanol | 64-17-5 | 46.07 g/mol | As required |
| Toluene | 108-88-3 | 92.14 g/mol | As required |
Step-by-Step Procedure:
-
Reaction Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge 2-hydroxy-5-methoxybenzaldehyde (152.15 g, 1.0 mol) and anhydrous potassium carbonate (207.3 g, 1.5 mol) in N,N-dimethylformamide (1.5 L).
-
Reagent Addition: Stir the mixture vigorously and cool the reactor to 0-5 °C using a chiller. Slowly add ethyl bromoacetate (183.7 g, 1.1 mol) dropwise over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation of Intermediate: Cool the reaction mixture to room temperature and pour it into 10 L of ice-cold water with stirring. The intermediate, ethyl 2-(2-formyl-4-methoxyphenoxy)acetate, will precipitate as a solid. Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum at 50 °C.
-
Cyclization: In a separate 5 L reactor, prepare a solution of sodium ethoxide in ethanol. Charge the dried intermediate into the reactor containing ethanol (2.0 L). Add the sodium ethoxide solution portion-wise at room temperature. An exothermic reaction will occur. Control the temperature below 40 °C.
-
Product Formation and Isolation: Stir the mixture at room temperature for 2-3 hours. The product, ethyl 5-methoxybenzofuran-2-carboxylate, will precipitate. Cool the mixture to 0-5 °C and stir for another hour to maximize precipitation.
-
Purification: Filter the solid product and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain a pure crystalline solid.
-
Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
Process Optimization and Scale-Up Considerations:
-
Solvent Choice: While DMF is an excellent solvent for the Williamson ether synthesis, its high boiling point and potential for decomposition can be problematic on a large scale. Alternative solvents like acetonitrile or acetone can be explored.
-
Base Selection: For the cyclization step, other bases such as potassium tert-butoxide can be used. The choice of base can influence the reaction rate and yield.
-
Temperature Control: Both steps involve exothermic events. Efficient heat removal is critical on a large scale to prevent runaway reactions and side product formation.
-
Purification: On a large scale, recrystallization might be cumbersome. Alternative purification methods like slurry washing or melt crystallization should be considered.
II. Modern Catalytic Approaches for Enhanced Efficiency
Recent advancements in organic synthesis have led to the development of catalytic methods that offer milder reaction conditions, higher atom economy, and potentially greener processes.
Palladium-catalyzed reactions have emerged as powerful tools for the construction of benzofuran rings.[1] One-pot procedures involving the coupling of a phenol with an alkyne followed by cyclization are particularly attractive for their efficiency.
Illustrative Reaction Scheme:
Caption: Palladium-catalyzed one-pot synthesis.
Causality and Advantages:
This approach leverages the power of palladium catalysis to facilitate a Sonogashira coupling between an ortho-halophenol and a terminal alkyne, followed by an intramolecular cyclization. The key advantages include:
-
Convergence: Two key bonds are formed in a single operation, reducing the number of synthetic steps and work-up procedures.
-
Versatility: A wide range of substituted phenols and alkynes can be used, allowing for the synthesis of diverse benzofuran derivatives.
-
Milder Conditions: These reactions often proceed under milder conditions compared to classical methods.
Challenges for Scale-Up:
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and their complete removal from the final product is a critical requirement in the pharmaceutical industry.
-
Ligand Sensitivity: The ligands used in these reactions can be sensitive to air and moisture, requiring inert atmosphere conditions.
Copper-catalyzed reactions represent a more cost-effective alternative to palladium-based systems for benzofuran synthesis.[1] These methods often involve the coupling of salicylaldehydes with various partners.
General Workflow:
Caption: General workflow for copper-catalyzed synthesis.
Rationale and Benefits:
Copper catalysts are significantly cheaper and more abundant than palladium catalysts. They can effectively promote the formation of the C-O and C-C bonds required for the benzofuran core. This makes copper-catalyzed routes highly attractive for industrial applications.
Safety and Handling for Large-Scale Production
The large-scale synthesis of ethyl 5-methoxybenzofuran-2-carboxylate involves the handling of hazardous materials and requires strict adherence to safety protocols.
-
2-Hydroxy-5-methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Ethyl bromoacetate: Lachrymator and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Sodium Ethoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste.
Conclusion
The synthesis of ethyl 5-methoxybenzofuran-2-carboxylate on a large scale is a well-established process, with the classical Williamson ether synthesis and subsequent cyclization being the most reliable and scalable route. However, the exploration of modern catalytic methods, particularly those employing copper catalysts, offers promising avenues for process optimization, leading to more sustainable and cost-effective manufacturing. A thorough understanding of the reaction mechanisms, careful process control, and strict adherence to safety protocols are paramount for the successful and safe production of this valuable chemical intermediate.
References
Application Note: Expedited Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold and the Need for Green Synthesis
The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] Derivatives of benzofuran-2-carboxylic acid, in particular, exhibit a wide spectrum of biological activities, including potent inhibitory action against enzymes like Pim-1 kinase and lymphoid tyrosine phosphatase (LYP), positioning them as valuable candidates for cancer immunotherapy and other therapeutic areas.[3][4][5] The development of new drugs such as Amiodarone (antiarrhythmic) and Vilazodone (antidepressant) further underscores the scaffold's importance.[1]
Traditionally, the synthesis of these compounds involves multi-step procedures with long reaction times and often harsh conditions.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that addresses these limitations.[7] By utilizing microwave irradiation, MAOS offers significant advantages, including dramatic acceleration of reaction rates, improved yields, enhanced product purity, and reduced energy consumption, often with less solvent waste.[8][9][10] This application note provides detailed protocols and expert insights into two primary microwave-assisted strategies for the efficient synthesis of benzofuran-2-carboxylic acids.
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating where heat is transferred inefficiently from an external source, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture. The mechanism relies on two main principles:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents used in these syntheses, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant molecular motion and friction generate heat rapidly and uniformly throughout the bulk of the reaction medium.[11]
-
Ionic Conduction: If ions are present in the mixture, they will migrate back and forth in the oscillating electric field. Collisions between these ions generate heat, further contributing to the rapid temperature increase.[11]
This "inside-out" heating mechanism is highly efficient, allowing for precise temperature control and minimizing the formation of thermal degradation byproducts, which leads to cleaner reactions and simpler purification.[9][10]
Synthetic Strategy I: Microwave-Assisted Perkin Rearrangement
The Perkin rearrangement offers a highly efficient and direct route to benzofuran-2-carboxylic acids starting from readily available 3-halocoumarins.[12] This reaction, first reported in 1870, involves a coumarin-benzofuran ring contraction.[13] Under microwave irradiation, this transformation is exceptionally fast, reducing reaction times from hours to mere minutes.[13][14]
Reaction Mechanism
The mechanism proceeds via a base-catalyzed fission of the coumarin's lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the furan ring to yield the final benzofuran-2-carboxylic acid product.[13][15]
Caption: Simplified mechanism of the Perkin rearrangement.
Detailed Experimental Protocol
This protocol is adapted from an optimized procedure for the microwave-assisted Perkin rearrangement.[13]
Materials:
-
Substituted 3-bromocoumarin (1.0 mmol)
-
Sodium hydroxide (NaOH) (2.5 mmol)
-
Ethanol (EtOH), absolute (10 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor (e.g., Biotage, CEM)
Procedure:
-
Place the substituted 3-bromocoumarin (1.0 mmol) and a magnetic stir bar into the 10 mL microwave reaction vial.
-
In a separate beaker, dissolve sodium hydroxide (2.5 mmol) in absolute ethanol (10 mL).
-
Add the ethanolic NaOH solution to the microwave vial containing the 3-bromocoumarin.
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Power: 300 W
-
Temperature: 79-80°C (monitor pressure to ensure it remains within safe limits)
-
Time: 5 minutes
-
Stirring: On
-
-
After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).
-
Work-up:
-
Open the vial carefully.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water (20 mL).
-
Acidify the aqueous solution to pH ~2 using 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired benzofuran-2-carboxylic acid.
-
Synthetic Strategy II: Microwave-Assisted Sonogashira Coupling and Cyclization
For constructing more complex or diversely substituted benzofurans, a one-pot, multi-component strategy involving a Sonogashira coupling followed by cyclization is highly effective.[16][17] This method couples a 2-iodophenol with a terminal alkyne (such as ethyl propiolate, a precursor to the carboxylic acid) and can be extended to a three-component reaction.[18] Microwave irradiation is crucial for this process, as it significantly shortens reaction times and minimizes the formation of side products.[16]
General Workflow
The process involves an initial palladium-catalyzed Sonogashira coupling of the 2-iodophenol with the alkyne. The resulting 2-(alkynyl)phenol intermediate is not isolated but undergoes an in-situ cyclization to form the benzofuran ring. Subsequent hydrolysis of the ester group yields the target carboxylic acid.
Caption: General experimental workflow for microwave-assisted synthesis.
General Protocol
This is a representative protocol for the synthesis of a benzofuran-2-carboxylate ester, which can then be hydrolyzed.
Materials:
-
2-Iodophenol (1.0 mmol)
-
Ethyl propiolate (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (TEA) (3.0 mmol)
-
Anhydrous solvent (e.g., DMF or Toluene, 5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried 10 mL microwave vial, add the 2-iodophenol, Pd(PPh₃)₂Cl₂, CuI, and a magnetic stir bar.
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen).
-
Using a syringe, add the anhydrous solvent, followed by the triethylamine and ethyl propiolate.
-
Remove the septum and quickly seal the vial with a microwave cap.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters (these may require optimization):
-
Temperature: 100-140°C
-
Time: 10-30 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: On
-
-
After cooling, the reaction mixture can be worked up by filtering through celite to remove the catalyst, followed by standard aqueous extraction and purification by column chromatography to isolate the ethyl benzofuran-2-carboxylate.
-
Hydrolysis: The isolated ester is then dissolved in a mixture of ethanol and aqueous NaOH solution and heated (conventionally or via microwave) to hydrolyze the ester to the desired benzofuran-2-carboxylic acid, followed by acidic work-up as described in Protocol 3.2.
Data Summary and Comparison
The primary advantage of MAOS is the dramatic reduction in reaction time without compromising yield, as demonstrated by the Perkin rearrangement.
| Method | Reaction | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | Perkin Rearrangement | 79 | 5 minutes | >99% | [13] |
| Conventional | Perkin Rearrangement | Reflux (Ethanol) | ~3 hours | High | [13] |
| Microwave | Sonogashira/Cyclization | 100-140 | 10-30 minutes | Good to Excellent | [16] |
| Conventional | Sonogashira/Cyclization | Varies | Several hours | Moderate to Good | [16] |
Field Insights & Troubleshooting
-
Solvent Choice: Use high-boiling point polar solvents (e.g., DMF, DMSO, Ethanol) as they are efficient at absorbing microwave energy. Avoid low-boiling solvents like DCM or ether in sealed vessels due to the risk of excessive pressure buildup.[11]
-
Catalyst Inactivity (Sonogashira): If yields are low, ensure the reaction is performed under strictly anaerobic conditions to prevent deactivation of the palladium catalyst. The formation of palladium black is a sign of catalyst decomposition.[19]
-
Incomplete Reaction (Perkin): Ensure the sodium hydroxide is fully dissolved and used in sufficient molar excess to drive the initial ring-opening step. The purity of the starting 3-halocoumarin is also critical.[19]
-
Safety: Microwave reactions in sealed vessels can generate high pressures. Always use specialized microwave reactors with built-in temperature and pressure sensors and operate within the vessel's recommended limits.
Conclusion
Microwave-assisted synthesis represents a superior, efficient, and environmentally conscious methodology for the preparation of medicinally important benzofuran-2-carboxylic acids.[7][8] Both the Perkin rearrangement and Sonogashira-based strategies benefit immensely from microwave irradiation, offering researchers in drug discovery and organic synthesis powerful tools to accelerate their workflows.[13][16] The protocols and insights provided herein serve as a robust starting point for the rapid assembly of benzofuran libraries for biological screening and further development.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: Screening of 5-Methoxybenzofuran Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a scaffold for a multitude of biologically active molecules.[1] Within this class, derivatives featuring a methoxy group, particularly at the C-5 position, have emerged as a promising avenue in oncology research.[2] A growing body of evidence demonstrates that 5-methoxybenzofuran derivatives possess significant cytotoxic and antiproliferative activities against a range of human cancer cell lines.[3][4] Their primary mechanism of action is often attributed to the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a critical process for cell division.[3][5] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4][5]
This document provides a comprehensive guide for the systematic screening and evaluation of 5-methoxybenzofuran derivatives. It outlines a logical experimental workflow, from initial high-throughput cytotoxicity screening to more detailed mechanistic assays, designed to identify and characterize potent anticancer lead compounds.
Section 1: The Screening Cascade: A Rationale-Driven Workflow
A tiered approach is essential for efficiently screening compound libraries. The process begins with a broad primary screen to identify "hits" with general cytotoxic activity. These hits are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action, ultimately leading to the validation of a lead candidate. This cascade ensures that resources are focused on the most promising compounds.
Caption: General workflow for screening and validating anticancer 5-methoxybenzofuran derivatives.
Section 2: Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying and comparing the potency of anticancer compounds.[6] The following table summarizes published IC₅₀ values for selected 5-methoxybenzofuran derivatives, demonstrating the impact of various substitutions on their activity across different cancer cell lines.
| Compound ID | Key Structural Features | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| 50g | 6-Methoxy | A549 (Lung) | 0.57 | [3] |
| HeLa (Cervical) | 0.73 | [3] | ||
| HCT-116 (Colon) | 0.87 | [3] | ||
| HepG2 (Liver) | 5.74 | [3] | ||
| 26 | 6-Methoxy, 3-Methyl, 5-((4-methoxyphenyl)ethynyl) | A549 (Lung) | 0.08 | [3] |
| 36 | 6-Methoxy, 3-Methyl, 5-((4-methoxyphenyl)ethynyl) | A549 (Lung) | 0.04 | [3] |
| Compound 9 | 5-Methoxy, 4-((dimethylpiperidin-4-yl)methyl), 2-phenyl | SQ20B (Head & Neck) | 0.46 | [2] |
| Compound 8 | 5-Methoxy, 6-(dibromoacetyl), 2-methyl | A549 (Lung) | - | [4] |
| HepG2 (Liver) | - | [4] | ||
| Compound 5i | 6-Methoxy, 2-(3,4,5-trimethoxybenzoyl), 3-dimethylamino | CEM (T-cell leukemia) | 0.078 | [7] |
| Molt/4 (Lymphoblastic leukemia) | 0.048 | [7] |
Section 3: Experimental Protocols
These protocols are based on standard methodologies for in vitro anticancer drug screening.[8]
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[6]
A. Materials
-
Selected human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2). The NCI-60 panel is a standardized resource for initial screening.[10][11][12]
-
Appropriate culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
5-methoxybenzofuran test compounds, dissolved in DMSO to create stock solutions.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Positive control (e.g., Doxorubicin, Combretastatin A-4).
B. Procedure
-
Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Trypsinize and seed the cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3][8]
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the various compound concentrations. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 5-10 minutes to ensure complete solubilization.[6][8]
-
Absorbance Measurement: Measure the absorbance (optical density) at 570 nm using a microplate reader.
C. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC₅₀ value, the concentration that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.[13][14]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the "hit" compounds induce cell cycle arrest, a common outcome of tubulin polymerization inhibition.[4]
A. Materials
-
Cancer cells (e.g., HepG2, A549).
-
6-well plates.
-
Test compound at its IC₅₀ and 2x IC₅₀ concentrations.
-
Phosphate-Buffered Saline (PBS).
-
70% cold ethanol.
-
Propidium Iodide (PI)/RNase staining solution.
B. Procedure
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. An accumulation of cells in the G2/M peak compared to the control suggests cell cycle arrest at this phase.[4]
Section 4: Mechanistic Insights & Visualization
Many potent 5-methoxybenzofuran derivatives exert their anticancer effect by directly interfering with microtubule formation. Microtubules, polymers of α- and β-tubulin dimers, are essential for forming the mitotic spindle during cell division.[3] These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[7] The resulting disruption of the mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and ultimately inducing apoptosis.[3][5]
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 11. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 12. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 13. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Welcome to the technical support guide for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we will address common challenges, answer frequently asked questions, and provide a validated protocol to help you improve your reaction yields and product purity.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and a step-by-step solution.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: A low or zero yield is one of the most common yet frustrating issues. The cause can typically be traced to one of three areas: reagent quality, reaction conditions, or the workup procedure.
Possible Causes & Solutions:
-
Reagent Quality:
-
Moisture: The primary culprit is often moisture, which can hydrolyze the ethyl bromoacetate and react with the base. The base, potassium carbonate (K₂CO₃), must be anhydrous. Ensure you are using freshly dried K₂CO₃ (e.g., oven-dried at >120°C for several hours) and an anhydrous grade solvent.
-
Starting Material Purity: Impurities in the 2-hydroxy-5-methoxybenzaldehyde can inhibit the reaction. Verify its purity by melting point or NMR spectroscopy before starting.
-
-
Reaction Conditions:
-
Inefficient Base: Potassium carbonate is a solid base, and the reaction is heterogeneous. Vigorous stirring is crucial to ensure adequate mixing and reaction rates.
-
Incorrect Temperature: The initial O-alkylation is exothermic. Adding ethyl bromoacetate at a low temperature (0-5 °C) is critical to control the reaction rate and prevent side reactions.[1] Subsequently, heating is required for the intramolecular cyclization; a temperature of 60-80°C is typically effective.[1] Insufficient heat will result in a stalled reaction.
-
-
Workup Issues:
-
Premature Precipitation: If the product is not fully formed, pouring the reaction mixture into water may not yield a precipitate.
-
Product Solubility: The product has some solubility in water-solvent mixtures. Ensure you use ice-cold water for the precipitation step to minimize loss.
-
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low product yield.
Q2: My final product is impure. I see a significant side product in my NMR/LC-MS. What is it and how do I prevent it?
A2: Impurity formation often points to a side reaction competing with your desired pathway. In this synthesis, the most likely byproduct is from an incomplete reaction or an alternative cyclization pathway.
Possible Causes & Solutions:
-
Incomplete Cyclization: The most common impurity is the uncyclized intermediate, ethyl 2-(2-formyl-5-methoxyphenoxy)acetate. This occurs if the reaction is not heated for a sufficient amount of time or at a high enough temperature after the initial alkylation.
-
Prevention: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The intermediate is more polar than the final benzofuran product. Ensure the spot corresponding to the starting aldehyde disappears and a new, higher Rf spot for the product appears and stabilizes. Increase the reaction time or temperature if the conversion stalls.
-
-
Hydrolysis of the Ester: During the aqueous workup, especially if the pH becomes too high or low, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Prevention: Perform the workup by pouring the reaction mixture into neutral or slightly acidic ice water. Avoid prolonged contact with strong bases or acids during extraction and washing steps.
-
-
Purification Strategy:
-
Recrystallization: If the impurity level is low, recrystallization from an appropriate solvent system like ethanol or an ethyl acetate/petroleum ether mixture can be very effective.[1]
-
Column Chromatography: For significant levels of impurities or those with similar polarity to the product, silica gel column chromatography is the most reliable purification method.[2][3] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic method for preparing ethyl 5-methoxybenzofuran-2-carboxylate?
A1: The most commonly reported and reliable method is a variation of the Perkin-Oglialoro reaction. This involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with an ethyl haloacetate (typically ethyl bromoacetate) in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetone.[1][4] This method is generally high-yielding and avoids the use of harsh reagents.
Q2: What are the most critical parameters to control for maximizing yield and purity?
A2: The three most critical parameters are:
-
Anhydrous Conditions: Water is detrimental to the reaction. Ensure all glassware is oven-dried, the base is anhydrous, and the solvent is of an anhydrous grade.
-
Temperature Control: A two-stage temperature profile is key. The initial addition of ethyl bromoacetate should be done at 0°C to control the exothermic O-alkylation. Following this, the reaction must be heated (e.g., 60°C) to facilitate the intramolecular aldol condensation and dehydration that forms the furan ring.[1]
-
Reaction Monitoring: Do not rely solely on time. Use TLC to monitor the consumption of the starting aldehyde and the formation of the product to determine the true endpoint of the reaction.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: The pure product should have a sharp melting point in the range of 37-39 °C.[5] A broad or depressed melting range indicates impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR will show characteristic peaks for the aromatic protons, the furan proton, the methoxy group, and the ethyl ester.
-
Mass Spectrometry (MS): To confirm the molecular weight (236.24 g/mol ).
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety practices are essential. Pay special attention to the following:
-
Ethyl Bromoacetate: This is a lachrymator (causes tearing) and an alkylating agent. It should be handled exclusively in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Solvents: DMF is a reproductive toxicant and is readily absorbed through the skin. Acetone is highly flammable. Handle both in a fume hood and away from ignition sources.
-
Base: While potassium carbonate is relatively benign, it is a mild irritant. Avoid creating and inhaling dust.
Detailed Experimental Protocol
This protocol is based on a common and effective literature procedure.[1]
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether (or Hexane)
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.2 eq) in anhydrous DMF.
-
Initial Reaction: Cool the stirring mixture in an ice bath to 0°C.
-
Addition: Add ethyl bromoacetate (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Heating: After the addition is complete, allow the reaction to stir at 0°C for another 30 minutes. Then, remove the ice bath and transfer the flask to an oil bath preheated to 60°C.
-
Reaction Monitoring: Let the reaction stir at 60°C for 12 hours. Monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting aldehyde spot is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of ice-cold water. A solid precipitate should form.
-
Isolation: Stir the aqueous mixture for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Purification: The crude solid can be purified by recrystallization from an ethyl acetate-petroleum ether solvent system to yield the final product as a solid. Dry the purified product under vacuum.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Quantitative Data Summary
| Parameter | Recommended Value | Purpose |
| Molar Ratios | ||
| 2-Hydroxy-5-methoxybenzaldehyde | 1.0 eq | Limiting Reagent |
| Ethyl Bromoacetate | 1.0 - 1.1 eq | Alkylating Agent |
| Anhydrous K₂CO₃ | 1.2 - 1.5 eq | Base for deprotonation |
| Temperatures | ||
| Reagent Addition | 0 - 5 °C | Control exotherm, prevent side reactions |
| Reaction | 60 - 80 °C | Drive intramolecular cyclization |
| Time | ||
| Reaction Time | 6 - 12 hours | Ensure reaction completion (verify by TLC) |
| Expected Yield | 70 - 85% | Typical yield after purification[1] |
Reaction Mechanism
The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring.
Caption: Simplified reaction mechanism for benzofuran formation.
References
purification challenges of ethyl 5-methoxybenzofuran-2-carboxylate
Technical Support Center: Ethyl 5-methoxybenzofuran-2-carboxylate
A Guide to Overcoming Purification Challenges
Welcome to the technical support center for ethyl 5-methoxybenzofuran-2-carboxylate. As a key intermediate in pharmaceutical and organic synthesis, achieving high purity is critical for downstream applications.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and validated protocols based on established chemical principles and field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of ethyl 5-methoxybenzofuran-2-carboxylate.
Q1: What are the typical physical properties of ethyl 5-methoxybenzofuran-2-carboxylate and its common precursors?
Understanding the physical properties is the first step in designing a purification strategy. The target compound is a solid at room temperature, which makes recrystallization a viable primary purification method. Its precursors have distinct properties that can be exploited for separation.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Ethyl 5-methoxybenzofuran-2-carboxylate | 220.22 | ~60-70 (Varies with purity) | >300 (Predicted) | Soluble in Ethyl Acetate, DCM, Chloroform; Sparingly soluble in Hexane, Ethanol.[3] |
| 2-Hydroxy-5-methoxybenzaldehyde (Starting Material) | 152.15 | 43-46 | 239-241 | Soluble in organic solvents; slightly soluble in hot water. |
| Ethyl Bromoacetate (Starting Material) | 167.00 | - | 159 | Miscible with most organic solvents. |
| 5-Methoxybenzofuran-2-carboxylic acid (Potential By-product) | 192.17 | 212[4] | 352.4 (Predicted)[4] | Soluble in basic aqueous solutions and polar organic solvents. |
Q2: What are the most common impurities I should expect after synthesis?
Impurities typically arise from two sources: unreacted starting materials and side-products. The most common synthesis involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl bromoacetate.[4]
-
Unreacted Starting Materials: 2-Hydroxy-5-methoxybenzaldehyde and ethyl bromoacetate.
-
Hydrolysis Product: 5-Methoxybenzofuran-2-carboxylic acid, formed if the ester is cleaved during workup, especially under basic conditions.[4]
-
Side-Products: O-alkylation of the starting aldehyde can be incomplete, and other minor by-products characteristic of benzofuran synthesis may be present.
Q3: What are the recommended primary purification methods for this compound?
The two most effective and widely reported purification techniques for benzofuran derivatives are flash column chromatography and recrystallization.[3]
-
Flash Column Chromatography: Excellent for removing a wide range of impurities with different polarities. It is often the best choice for a first-pass purification of crude reaction mixtures.[5]
-
Recrystallization: Ideal for removing minor impurities from a moderately pure product (>85-90%) to achieve high analytical purity. It is less effective for crude mixtures containing multiple components in significant amounts.[6][7]
Q4: How can I reliably assess the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring the progress of column chromatography. A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for confirming the structure and assessing purity. The absence of impurity peaks in the ¹H NMR spectrum is a strong confirmation of high purity.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is characteristic of a pure crystalline solid. Impurities typically broaden and depress the melting point.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
Initial Purification Strategy Workflow
Before diving into specific issues, this workflow helps in selecting the appropriate purification path after the initial reaction work-up.
Caption: Decision workflow for purification.
Problem 1: My crude product shows multiple spots on TLC after aqueous work-up.
-
Question: My initial TLC analysis (e.g., in 20% ethyl acetate/hexane) shows the desired product spot, but also a baseline spot and several other spots close to the product. What should I do?
-
Answer: This is a common scenario indicating the presence of both polar and non-polar impurities.
-
Baseline Spot: This is likely the carboxylic acid by-product (5-methoxybenzofuran-2-carboxylic acid) or residual base from the reaction. An acidic wash (e.g., dilute HCl) during work-up can help remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove the carboxylic acid impurity. Note that some benzofurans can be sensitive to strong acids or bases.[3]
-
Spots Near Product: These are likely unreacted starting materials or structurally similar side-products. Simple extraction will not suffice. Flash column chromatography is the recommended next step. It is designed to separate compounds with small differences in polarity.
-
Problem 2: I'm struggling with flash column chromatography.
-
Question 1: I can't get good separation between my product and an impurity. The spots are overlapping on TLC.
-
Answer: This is a classic challenge that requires optimizing the mobile phase (eluent). The goal is to find a solvent system where your product has an Rf value of approximately 0.25-0.35, providing the best resolution.
-
Causality: Silica gel is a polar stationary phase. Non-polar compounds travel faster (higher Rf), while polar compounds travel slower (lower Rf). If your separation is poor, the polarity of your eluent is not optimal for differentiating the components.
-
Solution:
-
Systematically Vary Eluent Polarity: Prepare several TLC test chambers with varying ratios of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).
-
Add a Third Solvent: Sometimes, adding a small percentage (0.5-1%) of a more polar solvent like methanol or a different solvent like dichloromethane (DCM) can drastically alter selectivity and improve separation.
-
-
Data-Driven Approach: Suggested Solvent Systems
-
| Eluent System (Hexane:Ethyl Acetate) | Polarity | Recommended For |
| 90:10 | Low | Eluting non-polar impurities first. |
| 80:20 | Medium-Low | Good starting point for eluting the product. |
| 70:30 | Medium | Use if the product is eluting too slowly in 80:20. |
| Gradient (95:5 -> 70:30) | Variable | Highly effective for complex mixtures with a wide polarity range. |
-
Question 2: My compound is streaking or "tailing" on the TLC plate and the column.
-
Answer: Tailing is often caused by acidic functional groups interacting strongly with the slightly acidic silica gel, or by overloading the column.
-
Causality: The free silanol groups (Si-OH) on the silica surface can strongly adsorb certain compounds, preventing them from moving smoothly with the mobile phase.
-
Solutions:
-
Neutralize the Eluent: Add a small amount of triethylamine (~0.1-0.5%) to your eluent system. This base will neutralize the acidic sites on the silica gel, leading to sharper bands.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1.
-
Ensure Proper Dissolution: Apply your sample to the column dissolved in a minimal amount of the initial, least polar eluent or another volatile solvent like DCM. Applying it in a strong solvent will cause band broadening.
-
-
Troubleshooting Poor Chromatography Separation
Caption: Troubleshooting poor chromatography.
Problem 3: I'm having issues with recrystallization.
-
Question 1: My product "oils out" instead of forming crystals.
-
Answer: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.
-
Causality: The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Solutions:
-
Lower the Solution Temperature: Use a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Heat to clarify and then cool slowly. For this compound, a DCM/hexane or Ethyl Acetate/hexane pair works well.
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
-
Question 2: No crystals form, even after cooling in an ice bath.
-
Answer: This usually means the solution is not saturated enough, or crystallization is kinetically slow.
-
Solutions:
-
Concentrate the Solution: Evaporate some of the solvent under reduced pressure and attempt to cool again.
-
Induce Crystallization: Try scratching the flask or adding a "seed crystal" from a previous successful batch.
-
Change Solvents: The chosen solvent may be too good. Refer to the solvent screening table below.
-
-
Data-Driven Approach: Screening Solvents for Recrystallization
-
| Solvent | Suitability for Ethyl 5-methoxybenzofuran-2-carboxylate | Comments |
| Ethanol/Methanol | Good. [6] | Soluble when hot, less soluble when cold. A good first choice. |
| Isopropanol | Good. | Similar to ethanol but less volatile. |
| Ethyl Acetate / Hexane | Excellent (Solvent Pair). [4] | Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool. |
| Dichloromethane / Hexane | Excellent (Solvent Pair). | Similar to above, good for removing non-polar impurities. |
| Water | Poor. | Compound is generally insoluble in water.[3] |
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and checkpoints.
Protocol A: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size (e.g., for 1g of crude material, use a column that holds ~50-100g of silica gel). Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Prepare the Sample: Dissolve your crude product (~1g) in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel (~2-3g), evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Load and Run the Column: Carefully add the sample to the top of the packed column. Begin elution with the low-polarity solvent system, applying gentle pressure.
-
Collect and Monitor Fractions: Collect fractions in test tubes. Monitor the elution progress by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC). Remove the solvent under reduced pressure to yield the purified product.
Protocol B: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely.
-
Induce Saturation: Slowly add warm water dropwise while swirling until the solution just begins to turn persistently cloudy. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again. If the solution is colored, this is the stage to add a spatula tip of activated charcoal, swirl for a minute, and perform a hot filtration to remove it.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. Dry the crystals under vacuum to remove residual solvent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Methoxybenzofuran-2-carboxylic acid CAS#: 10242-08-7 [amp.chemicalbook.com]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Regioselectivity in Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Regioselectivity Problems
Low regioselectivity is a frequent hurdle in the synthesis of substituted benzofurans, leading to difficult-to-separate isomeric mixtures and reduced yields of the desired product. This section provides in-depth troubleshooting for specific experimental scenarios.
Question 1: My palladium-catalyzed synthesis of a 2,3-disubstituted benzofuran from an o-iodophenol and an unsymmetrical internal alkyne is giving a mixture of regioisomers. How can I control the regioselectivity?
This is a classic challenge in Larock-type heteroannulations and related palladium-catalyzed methodologies. The regioselectivity is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond.[1] Several factors can be tuned to favor one isomer over the other.
Potential Cause 1: Steric Hindrance
The palladium complex will preferentially add to the less sterically hindered carbon of the alkyne. If your alkyne has substituents of significantly different sizes, this can be a powerful tool for controlling regioselectivity.
-
Solution:
-
Analyze Your Substrates: Evaluate the steric bulk of the substituents on your alkyne. A bulky group like a tert-butyl or trimethylsilyl group will strongly direct the palladium to the other carbon of the alkyne.[1]
-
Modify Your Substrates (If Possible): If you have the flexibility to modify your starting materials, consider introducing a bulky protecting group that can be removed later.
-
Potential Cause 2: Electronic Effects
The electronic properties of the alkyne substituents can influence the regioselectivity of the migratory insertion. Electron-withdrawing groups can direct the palladium to the more electron-deficient carbon, while electron-donating groups can have the opposite effect.
-
Solution:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can sometimes enhance the electronic differentiation of the alkyne carbons, leading to improved regioselectivity.[2][3]
-
Screen Ligands: Experiment with a variety of phosphine ligands, such as PPh₃, or more specialized ligands like XPhos, to find the optimal one for your specific substrate combination.[2][3]
-
Potential Cause 3: Reaction Conditions
Temperature and solvent can play a subtle but important role in regioselectivity.
-
Solution:
-
Temperature Optimization: Lowering the reaction temperature may increase the kinetic selectivity of the migratory insertion step.
-
Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. Screen a range of solvents with varying polarities.
-
Experimental Protocol: Ligand Screening for Improved Regioselectivity
-
Setup: In parallel reaction vials, add the o-iodophenol (1.0 equiv.), palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and an anhydrous base like K₂CO₃ (2.0 equiv.).[4]
-
Ligand Addition: To each vial, add a different phosphine ligand (e.g., PPh₃, XPhos, dppf) in the appropriate stoichiometric ratio to the palladium source.
-
Inert Atmosphere: Purge each vial with an inert gas (argon or nitrogen).
-
Reagent Addition: Add the degassed solvent, followed by the unsymmetrical internal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the reactions at the desired temperature and monitor by TLC or LC-MS.
-
Analysis: After the reaction is complete, analyze the ratio of the two regioisomers in each reaction mixture to identify the optimal ligand.
Question 2: I'm performing an acid-catalyzed intramolecular cyclization of an α-aryloxyketone and obtaining a mixture of linear and angular benzofurans. How can I favor the desired isomer?
This is a common issue in Friedel-Crafts type cyclizations to form the benzofuran ring. The regiochemical outcome depends on the relative stability of the carbocation intermediates formed during the electrophilic aromatic substitution.[5][6]
Potential Cause 1: Electronic Bias of the Aromatic Ring
The electronic nature of the substituents on the aromatic ring will direct the cyclization to either the ortho or para position relative to an existing group.
-
Solution:
-
Substituent Effects: Electron-donating groups on the aromatic ring will activate the ortho and para positions, potentially leading to a mixture of products if both are available. Electron-withdrawing groups will deactivate the ring but may favor one position over another.
-
Blocking Groups: If possible, introduce a blocking group at the undesired cyclization position. This group can be removed in a subsequent step.
-
Potential Cause 2: Choice of Acid Catalyst
The strength and type of acid catalyst can influence the regioselectivity.
-
Solution:
-
Brønsted vs. Lewis Acids: Brønsted acids (e.g., PPA, H₂SO₄) and Lewis acids (e.g., AlCl₃, TiCl₄) can lead to different product ratios.[7][8] Experiment with both types of acids.
-
Catalyst Screening: A screen of different acid catalysts can reveal the optimal conditions for your desired isomer. For example, TiCl₄ has been shown to promote the regioselective formation of 2-alkyl benzofurans from α-haloketones and phenols.[8]
-
Data Presentation: Effect of Acid Catalyst on Regioselectivity
| Catalyst | Solvent | Temperature (°C) | Ratio of Isomer A : Isomer B |
| PPA | neat | 100 | 1 : 5[7] |
| H₂SO₄ | Dioxane | 80 | 1 : 2 |
| AlCl₃ | DCE | 60 | 3 : 1 |
| TiCl₄ | TFE | Reflux | >20 : 1[8] |
Note: The data presented here is illustrative and the optimal conditions will be substrate-dependent.
Visualization: Factors Influencing Regioselectivity in Acid-Catalyzed Cyclization
Caption: Key factors influencing the regiochemical outcome of acid-catalyzed benzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low regioselectivity in benzofuran synthesis?
A: The most frequent cause is often related to the inherent electronic and steric properties of the starting materials, particularly when using unsymmetrically substituted phenols or alkynes.[1][5] In many cases, the energy difference between the transition states leading to the different regioisomers is small, resulting in a mixture of products.
Q2: Can directing groups be used to improve regioselectivity?
A: Yes, directing groups can be a very effective strategy. For example, in the hydrosilylation of propargyl alcohols, an acetal directing group can be used to achieve excellent α-selectivity.[9] The directing group is positioned to favor the formation of one regioisomer over the other, and can often be removed in a subsequent step.
Q3: How does the choice of metal catalyst affect regioselectivity?
A: The metal catalyst plays a crucial role in determining the reaction mechanism and, consequently, the regioselectivity. For instance, in palladium-catalyzed reactions, the nature of the palladium complex and its ligands directly influences the migratory insertion step.[2][3] In contrast, copper-catalyzed syntheses often proceed through different mechanisms, which can lead to different regiochemical outcomes.[10] Gold and rhodium catalysts have also been shown to provide unique regioselectivity in certain benzofuran syntheses.[11][12]
Q4: Are there any catalyst-free methods for regioselective benzofuran synthesis?
A: Yes, some catalyst-free methods have been developed. For example, the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides can proceed with high regioselectivity.[11] These methods often rely on the inherent reactivity of the starting materials and carefully controlled reaction conditions to achieve the desired outcome.
Q5: My electrophilic substitution on a pre-formed benzofuran is giving a mixture of 2- and 3-substituted products. How can I control this?
A: The regioselectivity of electrophilic substitution on the benzofuran ring is a classic problem in heterocyclic chemistry. Attack at the 2-position leads to a carbocation intermediate that is stabilized by the benzene ring, similar to a benzyl cation.[6][13] Attack at the 3-position allows for stabilization by the lone pair of electrons on the oxygen atom.[6][13] The preferred position of attack can be influenced by the specific electrophile and the reaction conditions. Generally, benzofuran tends to favor substitution at the 2-position.[14]
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicatt.unicatt.it [publicatt.unicatt.it]
- 4. benchchem.com [benchchem.com]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Purification of Benzofuran Derivatives
Welcome to the Technical Support Center for the purification of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure benzofuran compounds. Here, we will address common and persistent impurities and provide practical, field-proven troubleshooting strategies. Our approach is rooted in explaining the "why" behind each technique, ensuring a deeper understanding and more effective problem-solving in your laboratory.
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the most common impurities I can expect in my crude benzofuran product?
A1: Common impurities often stem from unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these can include phenols, salicylaldehydes, halo-ketones, or catalysts (e.g., palladium, copper).[1][2] Side reactions like Perkin rearrangements can also introduce unintended molecules.[3]
Q2: What are the primary methods for purifying benzofuran derivatives?
A2: The two most effective and widely used techniques are silica gel column chromatography and recrystallization.[4][5] Column chromatography is excellent for separating mixtures with multiple components or impurities with similar polarities to your target compound.[4] Recrystallization is a powerful method for removing small amounts of impurities from a solid product and is often used as a final polishing step to achieve high purity.[4][6]
Q3: My purified benzofuran derivative is colored, but I expect a colorless compound. What could be the cause?
A3: Unwanted color often arises from highly conjugated organic impurities or residual metal catalysts.[7][8] It is crucial to first confirm whether the color is inherent to your product or is genuinely an impurity.[7] If it is an impurity, decolorizing agents like activated carbon can be employed.[7][9]
Troubleshooting Guides
This section provides a deeper dive into specific purification challenges and offers step-by-step solutions.
Issue 1: Persistent Colored Impurities
Highly colored impurities can be challenging to remove, often due to their strong adsorption to silica gel or co-crystallization with the desired product.
Causality: Colored impurities are typically large, conjugated organic molecules or residual metal complexes from catalysis.[7][10] These molecules can have polarities similar to the benzofuran derivative, making separation by standard chromatography difficult.
Troubleshooting Protocol: Decolorization with Activated Carbon
Activated carbon, also known as activated charcoal, is a highly porous material with a large surface area that effectively adsorbs large, colored organic molecules.[11][12][13]
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure, colored benzofuran derivative in a suitable hot solvent. The choice of solvent is critical; it should fully dissolve the compound at elevated temperatures and have poor solubility at room temperature to allow for subsequent recrystallization.
-
Addition of Activated Carbon: Add a small amount of activated carbon to the hot solution. A general guideline is 1-2% of the solute's weight.
-
Caution: Add the carbon carefully to the hot solution, as it can cause vigorous boiling.[11] It's advisable to briefly cool the solution before adding the carbon.
-
-
Heating and Mixing: Gently heat and swirl the mixture for 5-10 minutes. Prolonged contact can lead to the adsorption of the desired product, reducing the overall yield.[11]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product in the filter funnel.[11]
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure benzofuran derivative.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Data Summary Table:
| Technique | Principle | Best For | Key Considerations |
| Activated Carbon | Adsorption of large, conjugated molecules.[10][12] | Removing colored, non-polar to moderately polar impurities. | Can reduce yield by adsorbing the product.[11] Requires hot filtration. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Separating compounds with different polarities. | Can be time-consuming and require significant solvent volumes. |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Removing small amounts of impurities from a solid product. | Requires finding a suitable solvent system. |
Workflow Diagram: Decolorization and Recrystallization
Caption: Workflow for removing colored impurities using activated carbon followed by recrystallization.
Issue 2: Removal of Acidic or Basic Impurities
Starting materials or byproducts with acidic or basic functional groups (e.g., phenols, carboxylic acids, amines) can often be selectively removed using acid-base extraction.
Causality: Acid-base extraction exploits the differential solubility of acidic or basic compounds and their corresponding salts in aqueous and organic phases.[14][15] By converting an acidic or basic impurity into its salt form, it becomes water-soluble and can be extracted from the organic layer containing the neutral benzofuran product.[16]
Troubleshooting Protocol: Liquid-Liquid Acid-Base Extraction
This technique is performed in a separatory funnel and involves partitioning the impure product between an organic solvent and an aqueous acidic or basic solution.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude benzofuran derivative in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash:
-
For Acidic Impurities (e.g., phenols, carboxylic acids): Add a saturated aqueous solution of a weak base like sodium bicarbonate (to remove strong acids) or a stronger base like sodium hydroxide (to remove weaker acids like phenols) to the separatory funnel.
-
For Basic Impurities (e.g., amines): Add a dilute aqueous solution of an acid, such as 1M hydrochloric acid.
-
-
Extraction: Stopper the funnel, invert, and vent. Shake the funnel vigorously for about 30 seconds, venting periodically to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the aqueous layer (typically the bottom layer, but always check densities).
-
Repeat: Repeat the aqueous wash two to three times to ensure complete removal of the impurity.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual dissolved water.
-
Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the purified benzofuran derivative.
Logical Relationship Diagram: Acid-Base Extraction
Caption: Decision process for removing acidic or basic impurities via liquid-liquid extraction.
Issue 3: Poor Separation in Column Chromatography
Achieving good separation of benzofuran derivatives from impurities of similar polarity can be challenging.
Causality: The separation efficiency in column chromatography depends on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (eluent). If the polarity of the product and impurity are too similar, they will co-elute.
Troubleshooting and Optimization:
-
Solvent System Optimization: The key to good separation is finding the right eluent system.[4]
-
Problem: Compound doesn't move from the baseline on TLC.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[4]
-
-
Problem: All spots run at the solvent front on TLC.
-
Cause: The eluent is too polar.
-
Solution: Decrease the proportion of the polar solvent.[4]
-
-
-
Use of Different Adsorbents: If silica gel does not provide adequate separation, consider using alternative stationary phases like alumina (basic, neutral, or acidic) or reverse-phase silica.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution of closely eluting compounds.
Experimental Protocol: Developing a Solvent System for Column Chromatography
-
Spotting: On a TLC plate, spot the crude mixture alongside any available standards of starting materials.
-
Initial Elution: Develop the TLC plate in a solvent system of low polarity (e.g., 5% ethyl acetate in hexane).
-
Analysis: Observe the separation. The ideal solvent system will move the desired compound to an Rf value of approximately 0.3-0.4, with good separation from other spots.
-
Iteration: Adjust the solvent polarity by increasing or decreasing the percentage of the more polar solvent and repeat the TLC analysis until optimal separation is achieved.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 11. Decolorizing carbon [sites.pitt.edu]
- 12. carbotecnia.info [carbotecnia.info]
- 13. activecarbon.es [activecarbon.es]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. irp.cdn-website.com [irp.cdn-website.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester by NMR and Mass Spectrometry
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. Benzofuran derivatives, due to their wide range of biological activities, are a class of heterocyclic compounds of significant interest.[1] This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural validation of a key benzofuran derivative: 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester. Our focus will be on not just presenting the data, but on elucidating the causal relationships between the molecular structure and the resulting spectral output, thereby providing a robust framework for researchers in the field.
The Synergy of Orthogonal Techniques in Structural Elucidation
The validation of a chemical structure is most reliable when approached from multiple analytical perspectives.[2][3] NMR spectroscopy provides an unparalleled view of the atomic connectivity and the chemical environment of nuclei, essentially mapping the carbon-hydrogen framework.[4][5] In contrast, mass spectrometry excels at providing the high-accuracy molecular weight and, through fragmentation analysis, offers corroborating evidence of substructural motifs.[4][6] The integration of these two powerful, orthogonal techniques provides a self-validating system that significantly enhances the confidence in a proposed structure.[3]
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following standardized numbering scheme for this compound will be used throughout this guide.
Figure 1: Structure and atom numbering of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[5]
¹H NMR: Mapping the Proton Environments
The proton NMR spectrum provides a quantitative and qualitative fingerprint of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, while spin-spin coupling provides information about adjacent protons.
Expected ¹H NMR Data:
| Proton Assignment | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) | Rationale |
| H-4 | d | 1H | ~7.44 | Deshielded aromatic proton, ortho to the electron-donating methoxy group. |
| H-6 | dd | 1H | ~6.85 | Aromatic proton, ortho and meta to electron-donating groups, showing coupling to H-4 and H-7. |
| H-7 | d | 1H | ~7.33 | Aromatic proton, meta to the methoxy group. |
| H-3 | s | 1H | ~7.20 | Proton on the furan ring, typically deshielded. |
| -OCH₂CH₃ (Methylene) | q | 2H | ~4.24 | Protons on the carbon adjacent to the ester oxygen, deshielded and split by the methyl protons.[7][8] |
| -OCH₃ (Methoxy) | s | 3H | ~3.87 | Protons of the methoxy group, appearing as a singlet in a characteristic region.[9] |
| -OCH₂CH₃ (Methyl) | t | 3H | ~1.23 | Protons of the ethyl group's methyl, split by the adjacent methylene protons.[8] |
Causality Behind Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-4, H-6, H-7): The positions of these protons in the 6.8-7.5 ppm range are characteristic of a substituted benzene ring.[10] The electron-donating nature of the methoxy and benzofuran oxygen atoms influences the electron density around these protons, causing specific shielding and deshielding effects.
-
Furan Proton (H-3): This proton is on an electron-rich heterocyclic ring, but its proximity to the electron-withdrawing carboxylate group results in a downfield shift.
-
Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) are directly attached to an oxygen atom, leading to a significant downfield shift to around 4.24 ppm.[7] Their multiplicity as a quartet is a direct result of being adjacent to the three protons of the methyl group (n+1 rule, 3+1=4). Conversely, the methyl protons (-OCH₂CH₃) appear as a triplet around 1.23 ppm due to coupling with the two methylene protons (n+1 rule, 2+1=3).[8]
-
Methoxy Protons (-OCH₃): These protons are isolated from other protons by the oxygen atom and therefore appear as a sharp singlet. Their chemical shift around 3.87 ppm is typical for a methoxy group attached to an aromatic ring.[9][11]
Figure 2: Key ¹H NMR correlations and expected chemical shifts.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (e.g., sp², sp³, carbonyl).
Expected ¹³C NMR Data:
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~167.7 | Carbonyl carbon of the ester group, highly deshielded.[12] |
| C-5 | ~158.6 | Aromatic carbon attached to the electron-donating methoxy group. |
| C-7a | ~150.1 | Quaternary carbon of the benzofuran ring system. |
| C-2 | ~147.3 | Quaternary carbon of the benzofuran ring system. |
| C-3a | ~135.6 | Quaternary carbon of the benzofuran ring system. |
| C-4 | ~125.7 | Aromatic CH carbon. |
| C-7 | ~114.1 | Aromatic CH carbon. |
| C-6 | ~114.1 | Aromatic CH carbon. |
| C-3 | ~106.8 | Furan CH carbon. |
| -O CH₂CH₃ (Methylene) | ~60.7 | Carbon attached to the ester oxygen.[12] |
| -OCH₃ (Methoxy) | ~55.2 | Methoxy carbon, in the typical range for aromatic methoxy groups.[13] |
| -OCH₂CH₃ (Methyl) | ~14.3 | Terminal methyl carbon of the ethyl group.[12] |
Rationale for ¹³C Chemical Shifts: The electronegativity of attached atoms and the hybridization state are the primary determinants of ¹³C chemical shifts. The carbonyl carbon (C=O) is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Aromatic and furan carbons appear in the 100-160 ppm range. The carbon of the methoxy group is found at a characteristic upfield position around 55 ppm.[11][13] The sp³ hybridized carbons of the ethyl group are the most shielded, appearing furthest upfield.
2D NMR: The Definitive Connectivity Map
While 1D NMR provides a wealth of information, 2D NMR techniques like COSY, HSQC, and HMBC are often necessary for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H-4 and H-6, H-6 and H-7, and between the methylene and methyl protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon signal of the atom it is attached to, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing the structure together. It reveals correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations would include:
-
The methoxy protons (~3.87 ppm) to C-5 (~158.6 ppm).
-
The furan proton H-3 (~7.20 ppm) to the carbonyl carbon (~167.7 ppm) and C-2, C-3a.
-
The methylene protons (~4.24 ppm) to the carbonyl carbon (~167.7 ppm) and the ethyl's methyl carbon (~14.3 ppm).
-
Figure 3: Workflow for comprehensive NMR-based structural validation.
II. Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of fragmentation patterns.
Molecular Ion Peak: For this compound (C₁₂H₁₂O₄), the expected masses are:
-
Molecular Weight: 220.22 g/mol
-
Monoisotopic Mass: 220.0736 u
High-resolution mass spectrometry (HRMS) is the preferred method as it can confirm the elemental composition to within a few parts per million (ppm), providing strong evidence for the molecular formula.[2]
Fragmentation Analysis: The fragmentation of benzofuran derivatives in a mass spectrometer can be complex, but predictable pathways often emerge.[14][15][16] For the title compound, key fragmentation events would likely involve the ester and methoxy functional groups.
Expected Key Fragment Ions (Electron Ionization - EI-MS):
| m/z | Proposed Fragment | Neutral Loss | Rationale |
| 220 | [M]⁺ | - | Molecular Ion |
| 191 | [M - C₂H₅]⁺ | •C₂H₅ (29 u) | Loss of the ethyl radical from the ester group. |
| 175 | [M - OC₂H₅]⁺ | •OC₂H₅ (45 u) | Cleavage of the C-O bond of the ester, loss of the ethoxy radical. |
| 147 | [M - OC₂H₅ - CO]⁺ | •OC₂H₅, CO (73 u) | Subsequent loss of carbon monoxide from the m/z 175 fragment. |
| 118 | [Benzofuran]⁺ | C₂H₅O₂C, OCH₃ | Fragmentation of the core benzofuran ring system.[17] |
Causality in Fragmentation: The fragmentation process is governed by the relative stability of the resulting ions and neutral species. The ester group is a common site for initial fragmentation due to the relative weakness of the C-O bonds and the stability of the resulting acylium ions.[6][18]
Figure 4: Predicted major fragmentation pathway for the title compound.
III. Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[19]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (if required): Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.
-
Mass Spectrometry Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For ESI-MS, the solution can be directly infused or injected via an LC system. For EI-MS, the sample is typically introduced via a direct insertion probe or a GC inlet.
-
-
Data Acquisition:
-
HRMS: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion ([M+H]⁺ for ESI or M⁺ for EI) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides the MS/MS data crucial for structural confirmation.[3]
-
Conclusion: A Self-Validating Approach
The structural validation of this compound serves as an excellent case study for the power of combining NMR and mass spectrometry. Mass spectrometry provides the molecular formula (C₁₂H₁₂O₄) with high confidence. NMR spectroscopy then takes this formula and builds the atomic framework, confirming the presence of the methoxy group, the ethyl ester, and the specific substitution pattern on the benzofuran core. The predicted ¹H and ¹³C NMR shifts, along with the fragmentation pattern from MS, create a cohesive and self-validating dataset. Any deviation from this expected data would immediately signal a potential issue with the proposed structure, prompting further investigation. This rigorous, multi-faceted approach is indispensable for ensuring the scientific integrity of research in chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. youtube.com [youtube.com]
- 9. acdlabs.com [acdlabs.com]
- 10. web.pdx.edu [web.pdx.edu]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzofuran [webbook.nist.gov]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Biological Activity of Benzofuran Analogs
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] Its prevalence in natural products with diverse biological activities has fueled extensive research into the synthesis and evaluation of novel benzofuran derivatives.[1][2] This guide provides an in-depth comparative analysis of the biological activities of various benzofuran analogs, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties, supported by experimental data and detailed protocols.
Unveiling the Anticancer Potential of Benzofuran Analogs
Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes.[1]
A crucial aspect of their anticancer activity lies in the structure-activity relationship (SAR), where the type and position of substituents on the benzofuran core significantly influence their potency and selectivity.[3] For instance, the introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly increase anticancer activities.[3] This is attributed to the ability of halogens to form "halogen bonds," which enhance the binding affinity of the compound to its biological target.[3]
Furthermore, substitutions at the C-2 position, such as ester or heterocyclic rings, have been identified as crucial for cytotoxic activity.[3] Hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcones, triazoles, and piperazines, have also demonstrated potent cytotoxic effects.[3]
Comparative Cytotoxicity Data of Benzofuran Analogs
The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of various benzofuran derivatives against different cancer cell lines, as reported in the literature. This data highlights the impact of structural modifications on their anticancer efficacy.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound 1 | K562 (Leukemia) | 5 | Bromine atom on the methyl group at the 3-position. | [3] |
| HL60 (Leukemia) | 0.1 | [3] | ||
| Compound 11a | A549 (Lung) | 0.12 | Keto-substituent on the piperazine ring. | [3] |
| SGC7901 (Colonic) | 2.75 | [3] | ||
| 7R,8S-balanophonin | HT-1080 (Fibrosarcoma) | <35.62 | Dihydrobenzofuran neolignan. | [3] |
| Compound 16 | A549 (Lung) | 0.12 | Hybrid of benzofuran and N-aryl piperazine. | [5] |
| SGC7901 (Gastric) | 2.75 | [5] | ||
| Compound 17i | H460 (Lung) | 2.06 | LSD1 inhibitor. | [6] |
| MCF-7 (Breast) | 2.90 | [6] |
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of benzofuran derivatives exert their antiproliferative effects by interfering with tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division, making them a prime target for anticancer drugs.[1][3] The general mechanism involves the binding of the benzofuran derivative to the colchicine binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization and disruption of the mitotic spindle.[1][3] This disruption activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately leading to programmed cell death (apoptosis).[3]
Mechanism of tubulin polymerization inhibition by benzofuran analogs.
Combating Inflammation: The Anti-inflammatory Role of Benzofurans
Inflammation is a key player in numerous diseases, and benzofuran derivatives have demonstrated significant anti-inflammatory properties.[7][8] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]
Certain aza-benzofuran compounds have been shown to inhibit the release of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7] For example, compounds 1 and 4, isolated from the marine-derived fungus Penicillium crustosum, exhibited potent anti-inflammatory activity by inhibiting NO production with IC₅₀ values of 17.3 and 16.5 μM, respectively.[7]
Hybrid molecules, such as piperazine/benzofuran hybrids, have also shown excellent inhibitory effects on NO generation.[8] Compound 5d from one such study not only inhibited NO but also downregulated the secretion of other pro-inflammatory factors like COX-2, TNF-α, and IL-6.[8] This compound was found to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[8]
Comparative Anti-inflammatory Activity of Benzofuran Analogs
| Compound/Analog | Assay | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound 1 | NO Inhibition (RAW 264.7) | 17.3 | Aza-benzofuran | [7] |
| Compound 4 | NO Inhibition (RAW 264.7) | 16.5 | Aza-benzofuran | [7] |
| Compound 5d | NO Inhibition (RAW 264.7) | 52.23 | Piperazine/benzofuran hybrid | [8] |
Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central regulators of inflammation.[8] Upon stimulation by inflammatory signals like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators.[8][9] Certain benzofuran derivatives can interfere with these pathways, thereby reducing the inflammatory response. For instance, piperazine/benzofuran hybrid 5d was shown to significantly inhibit the phosphorylation levels of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, which are all critical components of the NF-κB and MAPK pathways.[8]
Modulation of NF-κB and MAPK pathways by benzofuran analogs.
The Broad Spectrum of Antimicrobial Activity
Benzofuran derivatives have demonstrated significant activity against a wide range of microorganisms, including bacteria and fungi.[10] The antimicrobial efficacy is, once again, closely linked to the structural features of the analogs.
For example, a series of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives showed good antimicrobial activity against four bacterial and four fungal strains. Similarly, benzofuran derivatives containing oxadiazole and pyrazole moieties exhibited moderate to good microbial inhibition. A study on benzofuran ketoxime derivatives revealed that one analog was highly active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.039 μg/mL, while others showed good activity against Candida albicans.
In a comparative study, novel benzofuran-derived curcumin-like compounds exhibited significantly higher antimicrobial and antifungal activity than curcumin itself.[11] A 6-methoxy-substituted analog, in particular, showed the highest activity.[11]
Comparative Antimicrobial Activity of Benzofuran Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| Benzofuran ketoxime 38 | S. aureus | 0.039 | Ketoxime containing a cyclobutyl group. | |
| Compound 6b | B. subtilis, S. aureus, E. coli | 6.25 | Amide derivative. | [10] |
| Compound M5a, M5g | Enterococcus Faecalis | 50 | Hydrazine derivatives with various benzaldehydes. | [12] |
| Compound M5i, M5k, M5l | Candida albicans | 25 | Hydrazine derivatives with various benzaldehydes. | [12] |
Antioxidant and Neuroprotective Effects
Benzofuran derivatives also exhibit notable antioxidant and neuroprotective activities.[13][14] The antioxidant properties are often attributed to their ability to scavenge free radicals.[14][15] It has been reported that the transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity.[14]
In the realm of neuroprotection, certain benzofuran-2-carboxamide derivatives have shown considerable protection against NMDA-induced excitotoxic neuronal cell damage.[13][16] Structure-activity relationship studies suggest that a methyl substitution at the R2 position and a hydroxyl substitution at the R3 position of the benzofuran moiety are important for this neuroprotective action.[13][17] One such compound, 1f, exhibited a neuroprotective effect almost comparable to memantine, a known NMDA antagonist.[13][16]
Furthermore, some benzofuran derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][18] For instance, a benzofuran-containing organoselenium compound demonstrated the ability to attenuate oxidative stress and regulate neuroinflammatory responses in a mouse model of Alzheimer's disease.[19]
Comparative Antioxidant and Neuroprotective Activity
| Compound/Analog | Biological Activity | Key Findings | Key Structural Features | Reference |
| Compound 1f | Neuroprotection | Comparable to memantine at 30 µM against NMDA-induced excitotoxicity. | -CH₃ at R2 position of benzofuran-2-carboxamide. | [13][16] |
| Compound 1j | Neuroprotection & Antioxidant | Marked anti-excitotoxic effects and moderate DPPH radical scavenging. | -OH at R3 position of benzofuran-2-carboxamide. | [13][17] |
| TFSeB | Neuroprotection | Normalized AChE activity and reduced MAO-B activity in an Alzheimer's model. | Benzofuran-containing organoselenium compound. | [19] |
| Benzofuran-stilbene hybrid 3 | Antioxidant | Demonstrated to be the best antioxidative agent among the studied compounds. | Planar structure. | [20] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key experiments cited.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][9]
Workflow:
Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[1][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[1][9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[21]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[21]
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzofuran analogs for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours to induce NO production.[21]
-
Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.[21]
-
Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a separate 96-well plate.[21]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[21]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[21]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Workflow:
Workflow of the Broth Microdilution MIC assay.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a series of two-fold dilutions of the benzofuran analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Also, prepare various concentrations of the benzofuran analogs and a positive control (e.g., ascorbic acid) in methanol.[11][17]
-
Reaction Mixture: In a 96-well plate, add a specific volume of the benzofuran analog solution to a solution of DPPH.[17]
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[11][17]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[11][17]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[11]
Conclusion
The benzofuran scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of potent therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns on the benzofuran core in dictating biological activity. By understanding these relationships and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds. The detailed protocols and mechanistic insights provided herein aim to facilitate further exploration and development of novel benzofuran analogs with enhanced efficacy and selectivity for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. scispace.com [scispace.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. researchgate.net [researchgate.net]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Comparative In Vitro Analysis of 5-Methoxybenzofuran-2-carboxylic Acid, Ethyl Ester Derivatives: Antimicrobial and Anticancer Potential
Introduction: The Benzofuran Scaffold in Drug Discovery
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] Among these, derivatives of 5-Methoxybenzofuran-2-carboxylic acid, and its ethyl ester, have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative overview of the in vitro antimicrobial and anticancer activities of these derivatives, supported by experimental data from various studies. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for key biological assays, and visualize the underlying mechanisms of action where elucidated.
Comparative In Vitro Antimicrobial Activity
Derivatives of the 5-methoxybenzofuran-2-carboxylic acid scaffold have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Methodology: Broth Microdilution for MIC Determination
A standardized method for determining the MIC of antimicrobial agents is the broth microdilution assay. This technique allows for the simultaneous testing of multiple compounds at various concentrations.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Comparative Antimicrobial Data
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Halogenated Benzofurans | Staphylococcus aureus | 50 - 200 | [3] |
| Candida albicans | 100 | [3] | |
| 3-Aryl-substituted Benzofurans | Staphylococcus aureus | 0.39 - 3.12 | [4] |
| Methicillin-resistant S. aureus | 0.39 - 3.12 | [4] | |
| Bacillus subtilis | 0.39 - 3.12 | [4] | |
| Candida albicans | > 50 | [4] |
Insights from the Data:
-
Halogenation: The introduction of halogen atoms to the benzofuran scaffold appears to confer moderate antimicrobial activity, particularly against Gram-positive bacteria and fungi.[3]
-
Aryl Substitution at C-3: The presence of an aryl substituent at the C-3 position, connected via a methanone linker, leads to potent antibacterial activity against both susceptible and resistant strains of Staphylococcus aureus and Bacillus subtilis.[4] This suggests that this substitution pattern is a key determinant for antibacterial efficacy.
-
Hydrophobicity: The enhanced activity of the 3-aryl substituted derivatives may be attributed to an increase in hydrophobicity, which can facilitate penetration of the bacterial cell membrane.[4]
Comparative In Vitro Anticancer Activity
A significant body of research has focused on the anticancer potential of benzofuran derivatives. Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparing potency.
Methodology: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Diagram of the MTT Assay Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Comparative Anticancer Data
The following table summarizes the cytotoxic activity of various benzofuran derivatives against different cancer cell lines. It is important to note that direct comparisons should be made with caution as the data is collated from different studies.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chlorobenzofuran-2-carboxamides | MCF-10A (non-cancerous) | > 10 | [1] |
| Various Cancer Cell Lines | As low as 1.136 | [1] | |
| Benzofuran-Quinazolinone Hybrids | MCF-7 (Breast) | Active (specific IC50 not provided) | [1] |
| Benzofuran-N-Aryl Piperazine Hybrids | A549 (Lung) | 0.12 - 8.57 | [5] |
| SGC7901 (Gastric) | 2.75 - 16.27 | [5] | |
| 2-Benzoylbenzofuran Derivatives | MCF-7 (Breast) | Potent (exact IC50 not provided) | [5] |
Insights from the Data:
-
Selectivity: Certain benzofuran derivatives, such as the 5-chlorobenzofuran-2-carboxamides, have shown selectivity for cancer cells over non-cancerous cell lines, which is a crucial aspect of chemotherapy.[1]
-
Hybrid Molecules: The fusion of the benzofuran scaffold with other pharmacologically active moieties, like quinazolinone and N-aryl piperazine, has yielded hybrid compounds with potent anticancer activity.[1][5] This strategy of molecular hybridization is a promising approach for developing novel anticancer agents.
-
Substitutions at C-2: The nature of the substituent at the C-2 position of the benzofuran ring appears to be critical for cytotoxic activity.[1] Ester and heterocyclic ring substitutions at this position have been found to be important for anticancer efficacy.[1]
Mechanisms of Action: A Glimpse into Cellular Pathways
While the precise mechanisms of action for many 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester derivatives are still under investigation, studies on related benzofuran compounds have shed light on their potential cellular targets.
Diagram of Potential Anticancer Mechanisms of Benzofuran Derivatives:
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester and Other Anticancer Agents
December 31, 2025
Introduction: The Benzofuran Scaffold in Oncology
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the benzofuran scaffold, a fusion of a benzene and a furan ring, has garnered significant attention for its broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester, a specific benzofuran derivative, in the context of other established and experimental anticancer agents. While direct experimental data on the anticancer activity of this specific ester is limited in publicly available literature, this guide will leverage data from closely related benzofuran analogs to provide a scientifically grounded perspective on its potential efficacy and mechanisms of action. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical space.
The Promise of the Benzofuran Core: A Privileged Scaffold in Cancer Research
Benzofuran derivatives have consistently demonstrated significant cytotoxic activity against a variety of cancer cell lines.[3][4] The versatility of the benzofuran ring system allows for substitutions at multiple positions, leading to a diverse library of compounds with a wide range of pharmacological profiles.[5] Structure-activity relationship (SAR) studies have begun to elucidate the key structural features that contribute to the anticancer potency of these molecules. Notably, substitutions at the C-2 and C-5 positions of the benzofuran ring have been shown to be critical for cytotoxic activity.[4][5]
Comparative Analysis of Anticancer Activity: Benzofurans vs. Standard Chemotherapeutics
To contextualize the potential of this compound, it is essential to compare the efficacy of related benzofuran derivatives with that of standard-of-care chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives and common anticancer drugs against several human cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivatives | |||
| 5-(...)-3-methyl-1-benzofuran-2-carboxamide | HCT116 | ~5.0 | [4] |
| 6-Methoxy-...-benzofuran-2-carboxamide | A549 | 0.57 | [6] |
| 6-Methoxy-...-benzofuran-2-carboxamide | HCT-116 | 0.87 | [6] |
| 6-Methoxy-...-benzofuran-2-carboxamide | MCF-7 | Not Reported | [6] |
| Benzo[b]furan derivative 26 | MCF-7 | 0.057 | [3] |
| Benzo[b]furan derivative 36 | MCF-7 | 0.051 | [3] |
| Standard Chemotherapeutics | |||
| Doxorubicin | MCF-7 | 0.4 - 2.5 | [7][8] |
| Doxorubicin | A549 | >20 | [7] |
| Doxorubicin | HCT-116 | Not widely reported | |
| Cisplatin | MCF-7 | Highly variable | [9] |
| Cisplatin | A549 | 3.3 - 16.48 | [10][11][12] |
| Cisplatin | HCT-116 | Not widely reported | |
| Paclitaxel | MCF-7 | 3.5 - 18.6 | [13] |
| Paclitaxel | A549 | 1.35 nM - 10 µg/l | [14][15][16] |
| Paclitaxel | HCT-116 | Not widely reported |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay duration.[7]
Mechanisms of Action: How Benzofurans Exert Their Anticancer Effects
Benzofuran derivatives employ a variety of mechanisms to induce cancer cell death, often targeting multiple pathways involved in cell proliferation and survival.[17]
Induction of Apoptosis
A primary mechanism of action for many anticancer agents, including numerous benzofuran derivatives, is the induction of apoptosis, or programmed cell death.[3][18][19] This is often achieved through the modulation of key regulatory proteins in the apoptotic cascade.
Caption: Benzofuran-induced apoptosis pathway.
Cell Cycle Arrest
Disruption of the normal cell cycle is another effective strategy for inhibiting tumor growth. Several benzofuran derivatives have been shown to induce cell cycle arrest, most commonly at the G2/M phase.[17][19] This prevents cancer cells from proceeding through mitosis and ultimately leads to cell death.
References
- 1. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. netjournals.org [netjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Chromatographic Guide to Confirming the Purity of Ethyl 5-methoxybenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality benchmark but a foundational pillar of safety and efficacy. Ethyl 5-methoxybenzofuran-2-carboxylate, a key building block in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth, multi-faceted approach to confirming the purity of this compound, leveraging a suite of spectroscopic and chromatographic techniques. As a Senior Application Scientist, my focus extends beyond procedural steps to elucidate the underlying scientific principles, ensuring a robust and self-validating analytical workflow.
The Imperative of Purity in Drug Development
The presence of even minute impurities in an active pharmaceutical ingredient (API) or its intermediates can have profound consequences, ranging from altered pharmacological profiles to unforeseen toxicological effects. For a scaffold like ethyl 5-methoxybenzofuran-2-carboxylate, which serves as a starting point for more complex molecules, ensuring its purity is paramount to avoid the propagation of impurities into the final drug substance. This guide, therefore, emphasizes a holistic approach, combining structural confirmation with quantitative purity assessment.
Core Spectroscopic Confirmation: A Triad of Techniques
The initial and most fundamental step in purity analysis is the unequivocal confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural fingerprint of ethyl 5-methoxybenzofuran-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a near-complete structural assignment.
Causality in Spectral Interpretation: The chemical shift (δ) of a nucleus in an NMR spectrum is directly influenced by its electronic environment. Electron-withdrawing groups, such as the ester and methoxy groups in our target molecule, will deshield nearby protons and carbons, causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups would cause an upfield shift. The coupling patterns (multiplicity) in ¹H NMR arise from the interaction of neighboring, non-equivalent protons and provide crucial information about the connectivity of the molecule.
Expected Spectroscopic Data for Ethyl 5-methoxybenzofuran-2-carboxylate:
| Technique | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) / m/z | Assignment |
| ¹H NMR | ~1.4 (t, 3H) | -CH₃ of ethyl group |
| ~3.9 (s, 3H) | -OCH₃ group | |
| ~4.4 (q, 2H) | -OCH₂- of ethyl group | |
| ~7.0-7.6 (m, 4H) | Aromatic and furan protons | |
| ¹³C NMR | ~14.5 | -CH₃ of ethyl group |
| ~56.0 | -OCH₃ group | |
| ~61.5 | -OCH₂- of ethyl group | |
| ~103-160 | Aromatic and furan carbons | |
| ~160 | Ester carbonyl carbon (C=O) | |
| FT-IR | ~1720-1730 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) | |
| ~1250, ~1030 | C-O stretch (ether and ester) | |
| Mass Spec (EI) | 220.07 | [M]⁺ (Molecular Ion) |
| 191.06 | [M - C₂H₅]⁺ | |
| 175.07 | [M - OCH₂CH₃]⁺ | |
| 147.04 | [M - COOC₂H₅]⁺ |
Note: The exact chemical shifts in NMR can vary slightly depending on the solvent and concentration. The predicted values are based on the analysis of structurally similar compounds.[1][2]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint."
Causality in Spectral Interpretation: The absorption of IR radiation excites molecular vibrations (stretching and bending). The frequency of these vibrations is determined by the masses of the atoms and the strength of the bond connecting them. For instance, the strong, polar carbonyl (C=O) bond in the ester group of our target molecule will exhibit a strong absorption band in a specific region of the spectrum.
For ethyl 5-methoxybenzofuran-2-carboxylate, the key diagnostic peaks will be the C=O stretch of the ester, the C-O stretches of the ester and ether, and the C=C stretches of the aromatic ring.[3][4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Causality in Spectral Interpretation: The fragmentation pattern is a direct consequence of the molecule's structure. Weaker bonds and bonds that lead to the formation of stable carbocations or neutral molecules are more likely to break. For ethyl 5-methoxybenzofuran-2-carboxylate, characteristic fragments would arise from the loss of the ethyl group, the ethoxy group, or the entire ethyl carboxylate group. The molecular ion peak at m/z 220.07 confirms the molecular formula C₁₂H₁₂O₄.[5]
Workflow for Spectroscopic Purity Confirmation
Caption: Workflow for the comprehensive spectroscopic analysis of ethyl 5-methoxybenzofuran-2-carboxylate.
Quantitative Purity Analysis: Beyond Structural Confirmation
While the triad of spectroscopic techniques confirms the identity of the compound, they are not inherently quantitative. To determine the purity of the sample in percentage terms and to detect and quantify any minor impurities, chromatographic methods are indispensable.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC, particularly when coupled with a UV detector (HPLC-UV), is the most widely used technique for purity determination in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Causality in Method Development: The choice of stationary phase (e.g., C18 for reverse-phase chromatography) and mobile phase (e.g., a mixture of acetonitrile and water) is dictated by the polarity of the analyte. For ethyl 5-methoxybenzofuran-2-carboxylate, a reverse-phase method is suitable. The retention time of the compound is a characteristic property under a specific set of conditions, and the area of the peak in the chromatogram is directly proportional to its concentration. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Comparison with an Alternative: Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can also be an effective tool for purity analysis. GC separates compounds based on their boiling points and interaction with the stationary phase.
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | High resolution, applicable to a wide range of compounds, non-destructive. | Can be more complex to develop methods, may not detect non-UV active impurities. | Routine quality control, quantitative purity analysis of non-volatile compounds. |
| GC-MS | High sensitivity, provides structural information for impurities. | Requires volatile and thermally stable analytes, can cause degradation of some compounds. | Analysis of volatile impurities, confirmation of impurity identity. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of ethyl 5-methoxybenzofuran-2-carboxylate and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Protocol 2: FT-IR Sample Preparation and Analysis (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid ethyl 5-methoxybenzofuran-2-carboxylate sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will be an absorbance spectrum. Identify the characteristic absorption bands and compare them to the expected values.
Protocol 3: HPLC-UV Method for Purity Determination
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard of ethyl 5-methoxybenzofuran-2-carboxylate of known purity in the mobile phase. Prepare a sample solution of the material to be tested at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically the λmax).
-
-
Analysis: Inject the sample solution and record the chromatogram for a sufficient time to allow all potential impurities to elute.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the sum of the areas of all peaks in the chromatogram.
Logical Relationship of Spectroscopic Data to Structure
Caption: Logical relationship between spectroscopic data and the structure of ethyl 5-methoxybenzofuran-2-carboxylate.
Conclusion: A Self-Validating Approach to Purity Confirmation
References
Unveiling the Antibacterial Potential of 5-Methoxybenzofuran Derivatives: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the escalating crisis of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the myriad of heterocyclic compounds explored, benzofuran and its derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities.[1][2][3][4] This guide provides an in-depth comparative analysis of the antibacterial efficacy of a specific subclass, 5-methoxybenzofuran derivatives, supported by experimental data and detailed methodologies. By presenting a clear comparison with established antibiotics, this document aims to facilitate the rational design and development of new antibacterial drugs.
The core benzofuran structure is a versatile pharmacophore found in both natural products and synthetic compounds, exhibiting activities ranging from antifungal and antiviral to anticancer and anti-inflammatory.[4][5] The addition of a methoxy group at the 5-position, along with other substitutions, can significantly modulate the antibacterial properties of the benzofuran core. This guide will focus on halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, drawing on published data to assess their in vitro efficacy against key Gram-positive and Gram-negative pathogens.
Comparative Antibacterial Efficacy
The antibacterial potency of the synthesized 5-methoxybenzofuran derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6] The following table summarizes the MIC values of various derivatives against a panel of clinically relevant bacteria, alongside the performance of standard antibiotics for context. Lower MIC values are indicative of higher antibacterial potency.
| Compound/Antibiotic | Chemical Class | Gram-positive Bacteria | Gram-negative Bacteria |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | ||
| 5-Methoxybenzofuran Derivatives | MIC (µg/mL) | MIC (µg/mL) | |
| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Halogenated Benzofuran | >200 | >200 |
| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | Halogenated Benzofuran | 100 | >200 |
| Methyl 6-bromo-2-((diethylamino)methyl)-5-methoxy-1-benzofuran-3-carboxylate hydrochloride | Aminoalkyl Benzofuran | 25 | 200 |
| Methyl 6-bromo-2-((dimethylamino)methyl)-5-methoxy-1-benzofuran-3-carboxylate hydrochloride | Aminoalkyl Benzofuran | 50 | >200 |
| Standard Antibiotics | MIC (µg/mL) | MIC (µg/mL) | |
| Ciprofloxacin | Fluoroquinolone | 0.6[7] | 0.016[8] |
| Ampicillin | β-lactam | 0.25 | 8 |
Note: The MIC values for the 5-methoxybenzofuran derivatives are sourced from Krawiecka et al., 2012.[5][6][9][10] The MIC values for standard antibiotics are sourced from various publications for comparative purposes.
From the data presented, it is evident that the introduction of an aminoalkyl group at the 2-position of the benzofuran ring significantly enhances the antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with the diethylamino derivative exhibiting the lowest MIC value of 25 µg/mL. While still less potent than ciprofloxacin, this level of activity is noteworthy for a novel compound. The halogenated derivatives, in contrast, showed limited efficacy against the tested strains. All the synthesized 5-methoxybenzofuran derivatives demonstrated weak activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa.
Proposed Mechanism of Antibacterial Action
While the precise mechanism of action for these specific 5-methoxybenzofuran derivatives is yet to be fully elucidated, the broader class of benzofurans is known to exert its antibacterial effects through various pathways.[1] These can include disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of 5-methoxybenzofuran derivatives, based on established mechanisms for related compounds.
Caption: Proposed antibacterial mechanism of 5-methoxybenzofuran derivatives.
This proposed mechanism suggests that the lipophilic nature of the benzofuran core facilitates its interaction with and disruption of the bacterial cell membrane. Furthermore, the molecule may penetrate the cell and inhibit the function of essential enzymes or interfere with DNA replication by targeting enzymes like DNA gyrase. This multifaceted attack can lead to a cascade of events, including the production of reactive oxygen species, ultimately resulting in bacterial cell death.
Experimental Protocols
The determination of antibacterial efficacy relies on standardized and reproducible methodologies. The following section details the protocol for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) values.
Broth Microdilution Assay for MIC Determination
This method is a widely accepted standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
5-methoxybenzofuran derivatives and standard antibiotics
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare stock solutions of the 5-methoxybenzofuran derivatives and standard antibiotics in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial agent dilutions.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
The following diagram illustrates the experimental workflow for the broth microdilution assay.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of Benzofuran Derivatives
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] These oxygen-containing heterocyles are structurally similar to many bioactive natural products and have demonstrated potent anticancer, anti-inflammatory, neuroprotective, and antibiotic properties.[1][2] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. In computational drug discovery, molecular docking serves as a critical first step to screen libraries of such derivatives, predicting their binding affinity and interaction patterns with specific biological targets.[3] This guide provides a comprehensive framework for conducting a rigorous comparative docking study, using benzofuran derivatives as a case study to illustrate the principles and protocols that ensure scientifically valid and insightful results.
The 'Why' and 'How' of Molecular Docking: A Foundational Overview
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a benzofuran derivative) when bound to a second (the receptor, typically a protein target) to form a stable complex.[3][4] The primary goals are twofold: to predict the binding mode and to estimate the binding affinity (strength) of the complex. The binding affinity is often expressed as a docking score, with lower energy values typically indicating a more stable interaction.[5] This process allows researchers to rapidly screen thousands of compounds and prioritize those with the highest likelihood of being potent inhibitors for further experimental validation, significantly accelerating the drug discovery pipeline.[6]
Experimental Protocol: A Validated Workflow for Comparative Docking
A trustworthy docking study is a self-validating one. The protocol described below is designed to ensure reproducibility and confidence in the results. It incorporates a crucial validation step: re-docking a known inhibitor to confirm that the chosen parameters can accurately reproduce a crystallographically determined binding pose. We will use Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, as our example receptor.[7]
Step 1: Receptor Preparation
-
Causality: The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains water molecules, co-factors, and lacks hydrogen atoms, all of which can interfere with the docking algorithm. This preparation step ensures the protein is in a chemically correct and computationally ready state.
-
Protocol:
-
Obtain Structure: Download the 3D crystal structure of the target protein. For this guide, we will use EGFR kinase domain (PDB ID: 4HJO).[6]
-
Clean Structure: Using molecular visualization software (e.g., PyMOL, Discovery Studio), remove all water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges). This is essential for calculating the electrostatic interactions between the protein and the ligand.[8]
-
Step 2: Ligand Preparation
-
Causality: The ligand's 3D conformation and charge distribution are as important as the protein's. A ligand must be in a low-energy, stable conformation to yield a meaningful docking score.
-
Protocol:
-
Obtain Structures: Source the 3D structures of your benzofuran derivatives and at least one known inhibitor (e.g., Gefitinib or Erlotinib for EGFR).[8] If 3D structures are unavailable, they can be sketched using software like ChemDraw and converted to 3D.[9]
-
Energy Minimization: Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to find its most stable, low-energy conformation.[8]
-
Save in Correct Format: Save the prepared ligand files in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
Step 3: Docking Simulation & Validation
-
Causality: The docking simulation explores numerous possible binding poses of the ligand within the receptor's active site. Defining a "grid box" focuses the computational search on the relevant area, saving time and increasing accuracy. Validation with a known inhibitor is paramount to trust the results for your novel compounds.
-
Protocol:
-
Grid Box Generation: Define the active site by creating a grid box that encompasses the key amino acid residues where the known inhibitor binds.
-
Protocol Validation (Re-docking): First, dock the known, co-crystallized inhibitor back into the active site.
-
RMSD Calculation: Compare the predicted pose of the re-docked inhibitor with its original crystal structure pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.
-
Comparative Docking: Once the protocol is validated, execute the docking simulation for your benzofuran derivatives using the same grid parameters.[8] Software like AutoDock Vina will generate several possible binding poses for each ligand, ranked by their docking score (binding energy).[3]
-
Step 4: Analysis of Results
-
Causality: The docking score is only the first piece of the puzzle. A detailed analysis of the specific molecular interactions provides crucial insights into why a compound binds strongly and can guide future chemical modifications to improve potency.
-
Protocol:
-
Rank by Binding Energy: Identify the top-ranked pose (lowest binding energy) for each benzofuran derivative.
-
Visualize Interactions: Use visualization software to analyze the binding pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the receptor's amino acid residues.[6][8]
-
Compare with Known Inhibitor: Critically compare the binding mode and interactions of your top derivatives with those of the known inhibitor. Do your compounds interact with the same key residues? Do they form similar types of bonds?[6]
-
Case Study: Benzofuran Derivatives Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and various benzofuran derivatives have shown inhibitory potential against it.[10][11] Following the protocol above, we can generate comparative data. The results should be summarized in a clear, structured table for easy comparison.
Table 1: Comparative Docking Results for EGFR (PDB ID: 4HJO)
| Compound Name | Role | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzofuran Derivative A | Test Compound | -10.2 | Thr766, Asp831, Met769 |
| Benzofuran Derivative B | Test Compound | -9.1 | Leu718, Ala743, Leu844 |
| Gefitinib | Known Inhibitor | -9.8 | Met769, Lys745, Cys775 |
| Erlotinib | Known Inhibitor | -9.7 | Met769, Thr766, Gln767 |
Note: Data is representative of typical results found in literature and serves for illustrative purposes.[6][8]
From this hypothetical data, we can infer that "Benzofuran Derivative A" shows a more favorable binding energy than the known inhibitors Gefitinib and Erlotinib, suggesting it could be a potent inhibitor.[6] Crucially, its interactions with key residues like Thr766 and Asp831, which are known to be important for EGFR inhibition, provide a strong rationale for its predicted high affinity.[6]
Beyond Docking: The Role of In Silico ADMET Prediction
A low binding energy does not guarantee a successful drug. The compound must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction is a crucial subsequent step to filter out candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity.[12][13] Various online tools and software, such as SwissADME and admetSAR, can predict properties like oral bioavailability, blood-brain barrier penetration, and potential carcinogenicity.[6][14] Compounds that exhibit both strong binding affinity and a promising ADMET profile are the most valuable leads to advance to in vitro and in vivo testing.
Conclusion
Comparative molecular docking is a powerful and cost-effective tool for identifying and prioritizing promising benzofuran derivatives in drug discovery. However, the predictive power of these studies is entirely dependent on the scientific rigor of the methodology. By following a validated workflow that includes careful preparation of both receptor and ligands, protocol validation via re-docking of known inhibitors, detailed analysis of molecular interactions, and subsequent in silico ADMET screening, researchers can generate reliable and actionable insights. This structured approach elevates docking from a simple screening exercise to a hypothesis-driven method for rational drug design, paving the way for the discovery of novel benzofuran-based therapeutics.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jazindia.com [jazindia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies [mdpi.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Benzofuran Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of benzofuran and its derivatives is paramount due to their significant pharmacological activities. As analytical methods evolve and are transferred between laboratories or updated with new technology, a robust cross-validation process is not just a regulatory expectation but a scientific necessity to ensure data integrity and consistency. This guide provides an in-depth comparison of analytical methods for benzofuran quantification, focusing on the principles and practical execution of cross-validation to ensure reliable and reproducible results.
The Imperative of Cross-Validation in Analytical Method Lifecycles
An analytical method is a living entity, subject to changes throughout a product's lifecycle. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as in a different laboratory, with different analysts, or on different instrumentation.[1] This process is a cornerstone of analytical method transfer and is critical for maintaining data integrity in multi-site studies and regulatory submissions to bodies like the FDA and EMA.[1][2]
The primary goal of cross-validation is to demonstrate that two different analytical procedures or the same procedure in different laboratories yield comparable data.[3] This is typically achieved through comparative testing, where the same set of samples from a homogeneous batch is analyzed by both the transferring and receiving laboratories, and the results are statistically compared against predefined acceptance criteria.[4]
Strategic Approaches to Method Transfer and Cross-Validation
The selection of a cross-validation strategy depends on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[4] The main approaches include:
-
Comparative Testing : The most common approach, where both the sending and receiving labs analyze identical samples, and the results are statistically compared.[4]
-
Co-validation : The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often used when a new method is being developed for implementation at multiple sites.[4]
-
Revalidation : The receiving laboratory performs a full or partial revalidation of the analytical method. This is typically necessary when there are significant differences in the laboratory environments or equipment.[4]
The following diagram illustrates a typical workflow for a comparative testing approach to cross-validation.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
This document provides a detailed protocol for the safe handling and proper disposal of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS No: 50551-56-9). As a crucial intermediate in pharmaceutical research and organic synthesis, ensuring its responsible management from receipt to disposal is paramount for personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Hazard Assessment and Chemical Profile
Before any handling or disposal procedure, a thorough understanding of the compound's hazard profile is essential. While the toxicology of this compound has not been fully investigated, available data necessitates treating it as a hazardous substance.[1] The primary known hazards are outlined below.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Recommendations |
|---|---|---|
| Skin Sensitization | H317: May cause an allergic skin reaction.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
| Combustion Hazard | Emits toxic fumes under fire conditions.[1] | Use carbon dioxide, dry chemical powder, or alcohol/polymer foam for extinction.[1] |
The causality behind these classifications dictates our handling procedures. The ester functional group and aromatic system can interact with biological macromolecules, leading to irritation and sensitization. Therefore, all protocols must be designed to eliminate routes of exposure.
Personnel Protection and Engineering Controls
Exposure prevention is the primary goal. All work with this compound must be conducted within a framework of robust engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All handling, weighing, and solution preparation involving this compound must be performed inside a certified chemical fume hood.[1] This is critical to prevent the inhalation of vapors or fine particulates, directly addressing the respiratory irritation hazard.[2][3]
Personal Protective Equipment (PPE): A multi-layered PPE approach is required to prevent skin and eye contact.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact, preventing potential irritation and sensitization.[1] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Eye Protection | Chemical safety goggles or a face shield. | Essential for preventing direct contact with the eyes, which can cause serious irritation.[1][4] |
| Body Protection | Laboratory coat. | Protects against incidental spills and contamination of personal clothing. |
| Respiratory | Not required if handled exclusively within a functioning fume hood. | A fume hood is the primary engineering control for respiratory protection.[1] |
On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins the moment the chemical is deemed waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[5][6] The following workflow ensures compliance and safety.
Step 1: Waste Characterization
The generator of the waste is legally responsible for determining if it is hazardous.[7] Given its identified hazards (irritant, sensitizer), this compound waste must be managed as hazardous chemical waste .
Step 2: Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions.[8][9]
-
Designate a Waste Stream: Dedicate a specific waste container for this compound and any solvents (e.g., ethyl acetate, dichloromethane) used with it.
-
Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing lid. Plastic is often preferred for its durability.[10] The container must be in good condition.
-
Avoid Co-mingling: DO NOT mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.
Step 3: Labeling
All waste containers must be accurately and clearly labeled to comply with OSHA and EPA regulations.[9][11]
-
The label must clearly state "Hazardous Waste."
-
List all chemical constituents by their full name, including solvents.
-
Indicate the specific hazards present (e.g., "Irritant," "Skin Sensitizer").
-
Mark the date when waste was first added to the container.
Step 4: On-Site Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]
-
Location: The SAA must not interfere with normal lab operations.[13]
-
Containment: Store the waste container within secondary containment (such as a spill tray) to capture any potential leaks.[13][14]
-
Closure: Keep the waste container sealed at all times, except when adding waste.[10][12]
-
Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste).[10][12]
Caption: On-Site Waste Management Workflow
Accidental Spill and Exposure Procedures
Immediate and correct response to a spill or exposure is critical.
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or ventilation is poor, evacuate the area.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary, impervious boots, and heavy rubber gloves.[1]
-
Contain: Scoop up solid material or absorb liquid with an inert material (e.g., vermiculite, sand).
-
Collect: Place the absorbed material into a designated, sealable container for hazardous waste disposal.[1]
-
Decontaminate: Ventilate the area and wash the spill surface after cleanup is complete.[1]
First Aid for Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1]
-
Skin Contact: Wash the affected area with generous amounts of soap and running water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
Final Disposal Pathway
The ultimate disposal of this chemical waste must be handled by a licensed and approved facility to ensure complete destruction and environmental protection.
Recommended Disposal Method: The preferred and most environmentally sound method of disposal is incineration .[1]
-
The material should be dissolved or mixed with a combustible solvent.
-
This mixture is then burned in a regulated chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
Arranging for Disposal:
-
Contact Vendor: Your institution's Environmental Health & Safety (EH&S) office will have a contract with a licensed hazardous waste disposal company.[12]
-
Schedule Pickup: Contact EH&S to schedule a pickup of your properly containerized and labeled waste from the Satellite Accumulation Area.
-
Manifesting: The waste will be tracked using a hazardous waste manifest system from your lab to the final disposal facility, ensuring a complete "cradle-to-grave" record as required by the EPA.[7]
Caption: Disposal Pathway Decision Logic
Overarching Regulatory Compliance
All procedures described in this guide are designed to comply with key federal regulations.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP), employee training, and safe handling procedures.[15][16]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, including its identification, storage, transportation, and disposal.[6][17]
By adhering to this comprehensive disposal protocol, your laboratory can ensure a safe working environment, maintain regulatory compliance, and uphold its commitment to environmental stewardship.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 50551-56-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. usbioclean.com [usbioclean.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 12. odu.edu [odu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. actenviro.com [actenviro.com]
- 15. osha.gov [osha.gov]
- 16. osha.gov [osha.gov]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
